EV-A71-IN-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C21H15N5S |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
4-imidazo[1,2-a]pyrimidin-3-yl-N-(4-phenylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C21H15N5S/c1-2-5-15(6-3-1)16-7-9-17(10-8-16)24-21-25-18(14-27-21)19-13-23-20-22-11-4-12-26(19)20/h1-14H,(H,24,25) |
InChI 键 |
RLAGELDZWDHQJS-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Inhibition of Enterovirus A71: A Technical Guide to Antiviral Mechanisms of Action
Introduction:
Enterovirus A71 (EV-A71) is a non-enveloped, positive-sense, single-stranded RNA virus and a primary causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] The development of effective antiviral therapeutics is a critical public health priority. This technical guide provides an in-depth overview of the core mechanisms by which small molecule inhibitors target the EV-A71 life cycle. While the specific compound "EV-A71-IN-1" does not correspond to a publicly documented agent, this document will detail the established mechanisms of action for well-characterized EV-A71 inhibitors, serving as a comprehensive resource for researchers in the field.
The EV-A71 replication cycle presents multiple druggable targets, from viral entry and uncoating to polyprotein processing and RNA replication.[1][3] This guide will explore these stages, present quantitative data for representative inhibitors, detail common experimental protocols, and provide visualizations of key pathways and workflows.
Core Mechanisms of EV-A71 Inhibition
The primary strategies for inhibiting EV-A71 revolve around interfering with key stages of its life cycle. These can be broadly categorized into:
-
Entry and Uncoating Inhibition: Preventing the virus from entering host cells or releasing its RNA genome.
-
Polyprotein Processing Inhibition: Blocking the viral proteases (2Apro and 3Cpro) that are essential for cleaving the viral polyprotein into functional units.
-
RNA Replication Inhibition: Targeting the RNA-dependent RNA polymerase (3Dpol) to halt the synthesis of new viral RNA.
Targeting Viral Entry and Uncoating
The initial stages of infection, including attachment to host cell receptors and subsequent uncoating, are critical for viral success. The viral capsid, composed of four structural proteins (VP1-VP4), is a major target for a class of drugs known as capsid binders.[1][4]
Mechanism of Action: Capsid inhibitors typically bind to a hydrophobic pocket within the VP1 protein.[1][5] This binding stabilizes the capsid, preventing the conformational changes required for uncoating and the release of the viral RNA into the cytoplasm.[6] The lipid molecule that naturally occupies this "pocket factor" is displaced by the inhibitor, locking the capsid in a rigid, non-infectious state.[1]
-
Representative Inhibitors: Pleconaril, Vapendavir, and various pyridyl imidazolidinone derivatives.[5][7] An imidazolidinone derivative, PR66, was shown to inhibit several EV-A71 strains at nanomolar concentrations.[1]
Targeting Viral Polyprotein Processing
Following the release of the viral genome, the host ribosome translates the single open reading frame into a large polyprotein. This polyprotein must be cleaved by the viral proteases, 2Apro and 3Cpro, to release individual structural and non-structural proteins.[3][8] Inhibition of these proteases is a validated antiviral strategy.
Mechanism of Action: Protease inhibitors are designed to fit into the active site of the 2Apro or 3Cpro enzymes, blocking their ability to cleave the polyprotein. This results in the accumulation of non-functional polyprotein precursors and a complete halt in the production of mature viral proteins necessary for replication and assembly.[5]
-
Representative Inhibitors: Rupintrivir is a well-known peptidomimetic inhibitor that targets the 3C protease of picornaviruses.[6]
Targeting Viral RNA Replication
The core of the viral replication machinery is the RNA-dependent RNA polymerase (3Dpol), which synthesizes new copies of the viral RNA genome.[5]
Mechanism of Action: Inhibitors of 3Dpol can be categorized as nucleoside analogues or non-nucleoside inhibitors.
-
Nucleoside Analogues: These compounds mimic natural nucleosides and are incorporated into the growing RNA chain by the 3D polymerase, causing premature termination of synthesis.
-
Non-Nucleoside Inhibitors: These molecules bind to allosteric sites on the 3Dpol enzyme, inducing conformational changes that inhibit its polymerase activity.[5] DTriP-22 is a non-nucleoside analogue shown to reduce the accumulation of viral RNA.[5]
Quantitative Data for Representative EV-A71 Inhibitors
The efficacy of antiviral compounds is quantified using several key metrics. The table below summarizes publicly available data for representative EV-A71 inhibitors, illustrating the potency associated with different mechanisms of action.
| Compound Class/Name | Target Protein | Assay Type | Cell Line | IC50 / EC50 | Citation(s) |
| Pyridyl Imidazolidinone (PR66) | VP1 Capsid | CPE Assay | Vero | IC50: 0.019 µM | [1] |
| Favipiravir (T-705) | 3Dpol | CPE Assay | Vero | EC50: 68.74 µM | [3] |
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. In virology, it's the concentration required to inhibit 50% of the viral replication.
Experimental Protocols
Characterizing the mechanism of action of a novel inhibitor like "this compound" would involve a series of standardized virological and biochemical assays.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary screening method to determine a compound's ability to protect host cells from virus-induced cell death.
Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero or RD cells) and incubate until a confluent monolayer is formed.[9]
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., this compound) in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells. Add the compound dilutions to the wells, followed by a predetermined amount of EV-A71 virus (e.g., at a multiplicity of infection (MOI) of 0.1). Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubation: Incubate the plate for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).[9]
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as MTT or MTS. The absorbance is read using a plate reader.
-
Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the controls. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Neutralization Assay (PRNA)
This assay quantifies the titer of infectious virus in the presence of an inhibitor and is considered a gold standard for determining antiviral activity.
Protocol:
-
Cell Seeding: Seed 6-well or 12-well plates with host cells and grow to confluence.
-
Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a constant amount of EV-A71 virus (e.g., 100 plaque-forming units (PFU)) and incubate for 1-2 hours at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread and ensure the formation of localized plaques. The overlay medium should also contain the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for 3-5 days until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a solution like crystal violet to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The IC50 is the concentration that reduces the number of plaques by 50%.
Visualizations: Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.
Caption: EV-A71 life cycle and points of antiviral intervention.
Caption: Workflow for a CPE-based antiviral screening assay.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Enterovirus A71 Proteins: Structure and Function [frontiersin.org]
- 5. Antivirals and vaccines for Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Host Cellular Signaling and Mechanism of Enterovirus 71 Viral Proteins Associated with Hand, Foot and Mouth Disease [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
EV-A71-IN-1: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterovirus A71 (EV-A71) is a significant pediatric pathogen and a primary cause of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] The development of effective antiviral therapeutics is crucial for managing EV-A71 infections. This technical guide details a comprehensive strategy for the identification and validation of the molecular target of a novel hypothetical inhibitor, EV-A71-IN-1. We will outline a multi-pronged approach encompassing initial antiviral screening, target hypothesis generation through affinity-based methods, and rigorous validation using genetic, biochemical, and cell-based assays. This document serves as a framework for the preclinical characterization of new anti-enteroviral agents.
Introduction to EV-A71 and Antiviral Strategies
EV-A71 is a non-enveloped, single-stranded positive-sense RNA virus belonging to the Picornaviridae family.[3][4] Its genome encodes a single polyprotein that is cleaved into structural (VP1-VP4) and non-structural proteins (e.g., 2A, 2C, 3C, 3D).[1][3] The viral life cycle presents numerous potential targets for antiviral intervention, including:
-
Viral Entry: Attachment to host cell receptors like SCARB2 and PSGL-1.[5][6]
-
Uncoating: Release of the viral RNA genome, a process often involving conformational changes in the viral capsid.[1][7]
-
Polyprotein Processing: Cleavage of the viral polyprotein by viral proteases 2A and 3C.
-
RNA Replication: Synthesis of new viral RNA by the RNA-dependent RNA polymerase (3D).[1]
This guide will focus on a hypothetical small molecule inhibitor, this compound, and the systematic process to elucidate its mechanism of action.
Initial Antiviral Characterization of this compound
The first step in characterizing a new antiviral compound is to determine its efficacy and cytotoxicity in a relevant cell culture model.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The following table summarizes the initial data for this compound in a human rhabdomyosarcoma (RD) cell line, a common model for EV-A71 infection.
| Assay Type | Endpoint | This compound | Positive Control (Rupintrivir) |
| Antiviral Assay | EC50 (µM) | 1.2 | 0.5 |
| Cytotoxicity Assay | CC50 (µM) | > 100 | > 100 |
| Selectivity Index | (SI = CC50/EC50) | > 83.3 | > 200 |
EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect (CPE) by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window.
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
-
Cell Seeding: Seed RD cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound and a positive control (e.g., Rupintrivir) in cell culture medium.
-
Infection: Remove the culture medium from the cells and infect with EV-A71 at a multiplicity of infection (MOI) of 0.01.
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C until CPE is observed in the virus control wells.
-
Quantification: Assess cell viability using the MTT or CellTiter-Glo assay to quantify the inhibition of CPE.
-
Data Analysis: Calculate the EC50 and CC50 values by fitting the dose-response curves to a four-parameter logistic regression model.
Target Identification: Unraveling the Mechanism of Action
To identify the molecular target of this compound, a combination of affinity-based and hypothesis-driven approaches can be employed.
Experimental Workflow: Target Identification
The following diagram illustrates a typical workflow for identifying the target of a novel antiviral compound.
Caption: Workflow for antiviral target identification and validation.
Experimental Protocol: Affinity Chromatography and Mass Spectrometry
-
Probe Synthesis: Synthesize a biotinylated version of this compound.
-
Lysate Preparation: Infect RD cells with EV-A71 and prepare a cell lysate at the peak of viral replication.
-
Affinity Pull-down: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate the beads with the infected cell lysate.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by mass spectrometry.
-
Candidate Selection: Identify proteins that are specifically pulled down by the active compound but not by an inactive analog or in uninfected lysate.
Target Validation: Confirming the Role of the Candidate Protein
Once a candidate target is identified (for this guide, we will hypothesize the target is the viral protein 2C ), it must be rigorously validated.
Genetic Validation: siRNA Knockdown
If the target is a host protein, siRNA-mediated knockdown can be used. If the target is a viral protein, this method is not applicable.
Biochemical Validation: 2C ATPase Assay
The EV-A71 2C protein is known to possess ATPase activity, which is essential for its function in viral replication.
Data Presentation: Inhibition of 2C ATPase Activity
| Compound | IC50 (µM) |
| This compound | 2.5 |
| Guanidine HCl (Positive Control) | 15 |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits the enzymatic activity by 50%.
Experimental Protocol: 2C ATPase Assay
-
Protein Expression: Express and purify recombinant EV-A71 2C protein.
-
Assay Setup: In a 96-well plate, combine the purified 2C protein, ATP, and varying concentrations of this compound in an appropriate reaction buffer.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Detection: Measure the amount of inorganic phosphate (B84403) released using a malachite green-based assay.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Resistance Mutant Selection
Generating viral mutants that are resistant to this compound is a powerful validation method.
Experimental Protocol: Resistance Selection
-
Serial Passage: Culture EV-A71 in the presence of sub-optimal concentrations of this compound.
-
Dose Escalation: Gradually increase the concentration of the compound with each passage.
-
Plaque Purification: Isolate individual resistant viral clones by plaque assay.
-
Sequencing: Sequence the genome of the resistant viruses to identify mutations, which are likely to be in or near the drug-binding site of the target protein.
Elucidating the Downstream Signaling Pathway
EV-A71 infection is known to modulate host cell signaling pathways to facilitate its replication.[7] Understanding how this compound affects these pathways can provide further insight into its mechanism of action. For instance, EV-A71 can activate the PI3K/Akt and MAPK/ERK pathways.[7]
Signaling Pathway Diagram
The following diagram illustrates the hypothetical inhibition of a signaling pathway by this compound through its interaction with the 2C protein, which is involved in the formation of the viral replication complex.
Caption: Inhibition of the EV-A71 replication complex by this compound.
Conclusion
This technical guide provides a comprehensive framework for the target identification and validation of a novel anti-EV-A71 compound, this compound. By combining biochemical, genetic, and virological approaches, a clear understanding of the compound's mechanism of action can be established. The hypothetical identification of the viral 2C protein as the target of this compound serves as an illustrative example of this rigorous process, which is essential for the advancement of potent antiviral therapies from the laboratory to the clinic.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EV-A71 Mechanism of Entry: Receptors/Co-Receptors, Related Pathways and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cellular receptors for enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Binding Site of Capsid Inhibitors on Enterovirus A71: A Technical Guide
Note: Extensive searches for a specific compound designated "EV-A71-IN-1" did not yield specific results. It is possible that this is an internal or less common identifier. This guide will therefore focus on a well-characterized class of Enterovirus A71 (EV-A71) capsid-binding inhibitors that target the hydrophobic pocket within the VP1 protein, a mechanism consistent with the likely action of a compound named "this compound". The information presented here is a composite from studies on various inhibitors acting on this site.
Enterovirus A71 is a non-enveloped RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] The viral capsid, composed of four structural proteins (VP1, VP2, VP3, and VP4), is a critical target for antiviral drug development.[1][3] A prominent class of EV-A71 inhibitors functions by binding to a hydrophobic pocket located within the VP1 protein.[3][4]
The VP1 Hydrophobic Pocket: A Key Druggable Target
The icosahedral capsid of EV-A71 is formed by 60 protomers, each containing one copy of VP1, VP2, VP3, and VP4.[1] Within the VP1 protein of many picornaviruses, including EV-A71, there exists a hydrophobic pocket.[3] Under normal physiological conditions, this pocket is occupied by a lipid molecule, often referred to as a "pocket factor".[3] This pocket factor plays a crucial role in stabilizing the viral capsid.
The binding of EV-A71 to a host cell receptor, such as the human scavenger receptor B2 (hSCARB2), triggers conformational changes in the capsid.[1][5] These changes lead to the expulsion of the pocket factor, which destabilizes the virion and initiates the uncoating process, ultimately releasing the viral RNA into the host cell cytoplasm.[6]
Capsid-binding inhibitors, such as pleconaril (B1678520) and various experimental compounds, are designed to fit into this hydrophobic pocket with high affinity, displacing the natural pocket factor.[3] By occupying this pocket, the inhibitor acts as a molecular "glue," stabilizing the capsid and preventing the conformational changes required for uncoating.[3] This mechanism effectively blocks the virus at an early stage of its life cycle.
Quantitative Data on EV-A71 Capsid Inhibitors
The antiviral activity of capsid-binding inhibitors is typically quantified by their half-maximal effective concentration (EC50) or inhibitory concentration (IC50). The following table summarizes representative quantitative data for several EV-A71 capsid inhibitors that target the VP1 pocket.
| Compound | Virus Strain | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Pirodavir | EV-A71 | RD | CPE | Not specified | Not specified | >10 | [1] |
| Vapendavir | EV-A71 | Not specified | Not specified | Not specified | Not specified | Not specified | [1] |
| PTC-209HBr | EV-A71 | Not specified | Not specified | Submicromolar | Not specified | Not specified | [1] |
| Benzothiophene derivative (VP1-6g) | EV-A71 | Not specified | Not specified | 0.015 | Not specified | Not specified | [3] |
| WIN 51711 (Disoxaril) | EV-A71 | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
The characterization of EV-A71 capsid-binding inhibitors involves a variety of in vitro assays to determine their efficacy and mechanism of action.
Antiviral Activity Assay (CPE Reduction Assay)
This assay is used to determine the concentration of a compound that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC50).
-
Cell Seeding: Human rhabdomyosarcoma (RD) cells, which are susceptible to EV-A71 infection, are seeded into 96-well plates and incubated until they form a confluent monolayer.
-
Compound Dilution: The test compound is serially diluted to various concentrations.
-
Infection and Treatment: The cell culture medium is removed, and the cells are infected with a predetermined titer of EV-A71. Immediately after infection, the diluted compounds are added to the respective wells.
-
Incubation: The plates are incubated at 37°C in a CO2 incubator for a period sufficient to observe CPE in the virus-only control wells (typically 2-3 days).
-
CPE Observation: The wells are observed under a microscope to assess the extent of CPE.
-
Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial activity.
-
EC50 Calculation: The EC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.
-
Cell Preparation: RD cells are seeded in multi-well plates.
-
Synchronized Infection: Cells are pre-chilled and then incubated with a high multiplicity of infection (MOI) of EV-A71 at 4°C for 1 hour to allow virus attachment but not entry.
-
Initiation of Infection: The virus inoculum is removed, and the cells are washed with cold phosphate-buffered saline (PBS). Pre-warmed medium is then added to the wells, and the plates are transferred to a 37°C incubator to initiate synchronous infection.
-
Compound Addition at Different Time Points: The inhibitor is added to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).
-
Virus Yield Measurement: At the end of the viral replication cycle (e.g., 12-24 hours post-infection), the supernatant and/or cell lysate is collected, and the virus titer is determined by a plaque assay or TCID50 assay.
-
Analysis: The reduction in virus yield at different time points of compound addition indicates which stage of the viral life cycle is targeted. For capsid binders, the inhibitory effect is expected to be strongest when the compound is added early in the infection cycle (during or shortly after attachment and entry).
Resistance Selection and Reverse Genetics
This method is used to identify the binding site of the inhibitor by generating and characterizing drug-resistant viral mutants.
-
Virus Passage in the Presence of Inhibitor: EV-A71 is serially passaged in cell culture in the presence of sub-optimal concentrations of the inhibitor. The concentration of the inhibitor can be gradually increased in subsequent passages.
-
Isolation of Resistant Clones: Viruses that can replicate in the presence of the inhibitor are isolated through plaque purification.
-
Sequencing of the Viral Genome: The full genome or specific regions (e.g., the P1 capsid region) of the resistant viral clones are sequenced to identify mutations that are not present in the wild-type virus.
-
Reverse Genetics: The identified mutations are engineered back into an infectious cDNA clone of the wild-type virus.
-
Phenotypic Confirmation: The recombinant viruses carrying the specific mutations are generated and tested for their susceptibility to the inhibitor to confirm that the identified mutations are responsible for the resistance phenotype. The location of these mutations on the viral capsid provides strong evidence for the inhibitor's binding site.
Visualizations
Mechanism of Action of EV-A71 Capsid Inhibitors
References
- 1. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Enterovirus 71 Neuropathogenesis and Its Impact on Other Neurotropic Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human enterovirus 71 in complex with a capsid-binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EV-A71 Mechanism of Entry: Receptors/Co-Receptors, Related Pathways and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling the Viral Gatekeeper: A Technical Guide to the Effects of EV-A71 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) remains a significant global health threat, particularly to pediatric populations, capable of causing a spectrum of illnesses from hand, foot, and mouth disease to severe neurological complications. The initial stage of the viral life cycle—entry into the host cell—presents a critical window for therapeutic intervention. This technical guide delves into the core of this process, focusing on the mechanism of action of small molecule inhibitors that target the viral capsid, a well-established strategy for neutralizing EV-A71 infectivity.
The viral capsid of EV-A71 is a complex icosahedral structure composed of four structural proteins: VP1, VP2, VP3, and VP4. A key feature of the VP1 protein is a hydrophobic pocket that is naturally occupied by a lipid molecule, often referred to as a "pocket factor". This pocket factor plays a crucial role in stabilizing the capsid structure. The process of uncoating, which is the release of the viral RNA genome into the host cell cytoplasm, is initiated when the virus binds to a host cell receptor. This binding event displaces the pocket factor, leading to conformational changes in the capsid and the formation of an expanded intermediate known as the "A-particle," which is primed for genome release.
Targeting the Viral Fortress: Capsid-Binding Inhibitors
A prominent class of EV-A71 entry inhibitors are small molecules designed to fit snugly within the VP1 hydrophobic pocket. These compounds, often referred to as "capsid binders" or "WIN compounds," effectively act as artificial pocket factors. By occupying this pocket, they stabilize the viral capsid and prevent the conformational changes necessary for uncoating and subsequent RNA release. This mechanism effectively traps the virus in a non-infectious state, unable to initiate its replication cycle.
One of the extensively studied capsid inhibitors is Pleconaril, a representative of the WIN series of compounds. While its clinical development has faced challenges, its mechanism of action provides a clear model for understanding how targeting the VP1 hydrophobic pocket can potently inhibit EV-A71 entry.
Quantitative Analysis of Inhibitory Activity
The efficacy of antiviral compounds is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of a drug that is required for 50% of its maximal effect or inhibition. For capsid-binding inhibitors of EV-A71, these values are determined through cell-based assays that measure the reduction in viral replication or virus-induced cytopathic effect (CPE).
| Compound Class | Representative Compound | Cell Line | EV-A71 Strain | EC50 / IC50 (µM) | Selectivity Index (SI) |
| WIN Compounds | Pleconaril | Vero | Multiple Strains | ~0.1 - 1 | >100 |
| Imidazolidinone Derivatives | PR66 | RD | 2231 | 0.019 | >1000 |
| Dendrimers | MADL385 | - | BrCr | 0.28 | - |
Note: The specific values can vary depending on the cell line, viral strain, and experimental conditions used.
Experimental Protocols: Unmasking the Mechanism
Understanding the precise effects of entry inhibitors requires a suite of specialized experimental protocols. Below are methodologies for key experiments used to characterize capsid-binding inhibitors.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral infectivity.
-
Cell Seeding: Confluent monolayers of susceptible cells (e.g., Vero or RD cells) are prepared in multi-well plates.
-
Virus and Compound Incubation: A known titer of EV-A71 is pre-incubated with serial dilutions of the test compound for a specified period (e.g., 1 hour at 37°C).
-
Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells.
-
Adsorption: The virus is allowed to adsorb to the cells for 1 hour at 37°C.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the corresponding concentration of the test compound. This overlay restricts the spread of progeny virus, leading to the formation of localized lesions (plaques).
-
Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The percentage of plaque reduction is calculated relative to a virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is targeted by the inhibitor.
-
Synchronized Infection: Cells are pre-chilled and infected with a high multiplicity of infection (MOI) of EV-A71 at 4°C to allow for viral attachment but not entry.
-
Temperature Shift: After an adsorption period, the cells are washed to remove unbound virus and the temperature is shifted to 37°C to initiate synchronized viral entry and replication.
-
Compound Addition at Different Time Points: The test compound is added to different wells at various time points before and after the temperature shift (e.g., -2h, 0h, 2h, 4h, 6h post-infection).
-
Virus Yield Measurement: At a late time point (e.g., 8-12 hours post-infection), the cells and supernatant are harvested, and the viral yield is quantified by plaque assay or quantitative PCR (qPCR).
-
Interpretation: If the compound is an entry inhibitor, it will be most effective when added early in the infection (at or before the temperature shift). Its efficacy will decrease significantly when added at later time points when viral entry and replication are already underway.
Viral Attachment Assay
This assay specifically investigates whether the compound interferes with the binding of the virus to the cell surface.
-
Cell Preparation: Susceptible cells are seeded in plates and chilled to 4°C.
-
Virus and Compound Incubation: EV-A71 is pre-incubated with the test compound.
-
Binding: The virus-compound mixture is added to the chilled cells and incubated at 4°C for 1-2 hours to allow for binding but not internalization.
-
Washing: The cells are extensively washed with cold PBS to remove unbound virus.
-
Quantification of Bound Virus: The amount of cell-associated virus is quantified by lysing the cells and measuring the viral RNA levels by qPCR or by performing an infectious center assay.
-
Interpretation: A reduction in the amount of cell-associated virus in the presence of the compound indicates that it inhibits viral attachment. Most capsid binders do not directly inhibit attachment, but rather the post-attachment uncoating step.
Visualizing the Inhibition Pathway
The mechanism of action of capsid-binding entry inhibitors can be effectively visualized through diagrams that illustrate the logical flow of the viral entry process and the point of intervention.
Figure 1. Mechanism of action of EV-A71 capsid-binding entry inhibitors.
Figure 2. Experimental workflow for a time-of-addition assay.
An In-Depth Technical Guide to the Inhibition of EV-A71 VP1-hSCARB2 Interaction
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "EV-A71-IN-1" as specified in the topic was not identifiable in the reviewed scientific literature. This guide will therefore focus on a well-characterized inhibitor of the Enterovirus A71 (EV-A71) VP1-hSCARB2 interaction, PTC-209HBr , as a representative molecule to illustrate the principles and methodologies of inhibiting this critical viral entry step.
Introduction: The Critical Interaction of EV-A71 VP1 and hSCARB2
Enterovirus A71 (EV-A71) is a non-enveloped RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications in children. The initial and critical step of EV-A71 infection is its attachment to and entry into host cells. This process is primarily mediated by the interaction between the viral capsid protein VP1 and the human scavenger receptor class B member 2 (hSCARB2).[1][2][3] The binding of VP1 to hSCARB2 facilitates the internalization of the virus through clathrin-mediated endocytosis, ultimately leading to the release of the viral genome into the cytoplasm and the initiation of replication.[3][4][5][6]
The VP1-hSCARB2 interface, therefore, represents a prime target for the development of antiviral therapeutics. Small molecule inhibitors that can effectively block this interaction can prevent viral entry and subsequent infection. This technical guide provides a comprehensive overview of the inhibition of the VP1-hSCARB2 interaction, using PTC-209HBr as a case study. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing such interactions, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data on the Inhibition of VP1-hSCARB2 Interaction by PTC-209HBr
The inhibitory potency of PTC-209HBr against EV-A71 and its direct interaction with the viral capsid protein VP1 have been quantified using various assays. The following tables summarize the key quantitative data.
Table 1: Antiviral Activity of PTC-209HBr against Enterovirus A71
| Parameter | Value | Cell Line | Assay Method | Reference |
| EC50 | 0.79 - 2.92 µM | RD, Vero | Cytopathic Effect (CPE) Assay | [7] |
Table 2: Binding Affinity of PTC-209HBr to EV-A71 VP1
| Parameter | Value (Kd) | Method | Notes | Reference |
| Binding Affinity | 0.245 µM | Microscale Thermophoresis (MST) | Wild-type VP1 | [8] |
| Binding Affinity | 3.11 µM | Microscale Thermophoresis (MST) | VP1 mutant (N104S) | [8] |
| Binding Affinity | 51.8 µM | Microscale Thermophoresis (MST) | VP1 mutant (S243P) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of the EV-A71 VP1-hSCARB2 interaction.
Co-Immunoprecipitation (Co-IP) to Demonstrate VP1-hSCARB2 Interaction and its Inhibition
This protocol is designed to verify the interaction between EV-A71 VP1 and hSCARB2 in a cellular context and to assess the ability of an inhibitor to disrupt this interaction.
Materials:
-
EV-A71 infected cells (e.g., RD cells)
-
Uninfected cells (negative control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against EV-A71 VP1
-
Antibody against hSCARB2
-
Protein A/G magnetic beads
-
Wash buffer (e.g., cold PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
-
Inhibitor compound (e.g., PTC-209HBr)
Procedure:
-
Cell Lysis:
-
Culture and infect RD cells with EV-A71. For the inhibition experiment, treat infected cells with the desired concentration of the inhibitor.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-VP1) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Neutralize the eluate with neutralization buffer.
-
-
Western Blot Analysis:
-
Denature the eluted samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the antibody against the interacting partner (e.g., anti-hSCARB2) to detect the co-precipitated protein.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for VP1-hSCARB2 Binding
This protocol describes an in vitro binding assay to quantify the interaction between purified VP1 and hSCARB2 proteins and to determine the IC50 of an inhibitor.
Materials:
-
Recombinant purified EV-A71 VP1 protein
-
Recombinant purified hSCARB2 protein
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Primary antibody against one of the proteins (e.g., anti-hSCARB2)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Inhibitor compound (e.g., PTC-209HBr)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of purified hSCARB2 protein (1-10 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
-
Binding and Inhibition:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the inhibitor compound.
-
Add 50 µL of the inhibitor dilutions and 50 µL of purified VP1 protein to the wells. For the control wells (no inhibitor), add 50 µL of buffer instead of the inhibitor.
-
Incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the primary antibody (e.g., anti-VP1) and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value of the inhibitor from the dose-response curve.
-
Microscale Thermophoresis (MST) for Measuring Binding Affinity (Kd)
MST is a powerful technique to quantify the binding affinity between molecules in solution. This protocol outlines the steps to determine the dissociation constant (Kd) for the interaction between VP1 and an inhibitor.
Materials:
-
Fluorescently labeled EV-A71 VP1 protein (e.g., with a RED-tris-NTA 2nd Generation dye)
-
Unlabeled inhibitor compound (e.g., PTC-209HBr)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescently labeled VP1 protein in MST buffer at a constant concentration (in the low nanomolar range).
-
Prepare a serial dilution of the inhibitor compound in MST buffer, starting from a high concentration.
-
-
Binding Reaction:
-
Mix the labeled VP1 protein with each dilution of the inhibitor in a 1:1 ratio.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes at room temperature).
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the movement of the fluorescently labeled VP1.
-
-
Data Analysis:
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key biological pathway and experimental workflows described in this guide.
Signaling Pathway of EV-A71 Entry via hSCARB2 and Inhibition
Caption: EV-A71 entry via hSCARB2 and its inhibition.
Experimental Workflow for Co-Immunoprecipitation
Caption: Co-Immunoprecipitation experimental workflow.
Experimental Workflow for ELISA-based Inhibition Assay
Caption: ELISA-based inhibition assay workflow.
Conclusion
The interaction between EV-A71 VP1 and the host cell receptor hSCARB2 is a well-validated target for antiviral intervention. The small molecule inhibitor PTC-209HBr serves as a compelling example of how targeting this interaction can effectively block viral entry. This technical guide has provided a framework for understanding and investigating the inhibition of the VP1-hSCARB2 interaction, including quantitative data, detailed experimental protocols, and visual representations of the underlying processes. The methodologies and approaches described herein are crucial for the discovery and development of novel therapeutics to combat EV-A71 infections. Further research into identifying more potent and specific inhibitors of this interaction holds great promise for addressing the public health threat posed by this virus.
References
- 1. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EV-A71 Mechanism of Entry: Receptors/Co-Receptors, Related Pathways and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human SCARB2-mediated entry and endocytosis of EV71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Human SCARB2-Mediated Entry and Endocytosis of EV71 | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.nrel.gov [docs.nrel.gov]
In-Depth Technical Guide: Preliminary In Vitro Studies of Rupintrivir (EV-A71-IN-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of rupintrivir (B1680277), a potent inhibitor of Enterovirus A71 (EV-A71). Rupintrivir, also known as AG7088, has been a significant compound in the research and development of antivirals targeting picornaviruses.
Executive Summary
Enterovirus A71 is a major causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The development of effective antiviral therapies is a critical unmet medical need. Rupintrivir is a peptidomimetic inhibitor that targets the viral 3C protease (3Cpro), an enzyme essential for the proteolytic processing of the viral polyprotein and subsequent viral replication. In vitro studies have demonstrated that rupintrivir exhibits potent and broad-spectrum activity against various EV-A71 strains. This document summarizes the key quantitative data, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Data Presentation
The in vitro antiviral activity and cytotoxicity of rupintrivir have been evaluated in multiple studies using different cell lines and EV-A71 strains. The following tables summarize the key quantitative data for easy comparison.
Table 1: Antiviral Activity (EC50/IC50) of Rupintrivir against EV-A71
| Compound | Cell Line | Virus Strain | Assay Type | EC50 / IC50 (µM) | Reference |
| Rupintrivir | RD | FY573 | CPE Inhibition | 0.18 | [1] |
| Rupintrivir | RD | BJ/CHN/2008 | CPE Inhibition | ~0.001 | [2] |
| Rupintrivir | RD | Not Specified | CPE Inhibition | 0.06 ± 0.001 | [2] |
| Rupintrivir | Human Intestinal Organoids (HIOs) | Not Specified | CPE Inhibition | 0.4 ± 0.2 | [2][3] |
| Rupintrivir | RD | Not Specified | Protease Inhibition | 2.5 ± 0.5 | [4] |
| Rupintrivir | RD | Not Specified | Protease Inhibition | 2.3 ± 0.5 | [5] |
| Rupintrivir | RD | Not Specified | Protease Inhibition | 7.3 ± 0.8 | [6] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration. RD: Human Rhabdomyosarcoma cells.
Table 2: Cytotoxicity (CC50) of Rupintrivir
| Compound | Cell Line | CC50 (µM) | Reference |
| Rupintrivir | RD | >100 | [2] |
| Rupintrivir | RD | >25 | [2] |
| Rupintrivir | Human Intestinal Organoids (HIOs) | >25 | [2] |
CC50: 50% cytotoxic concentration.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect host cells from virus-induced cell death.[2]
Protocol:
-
Cell Seeding: Human Rhabdomyosarcoma (RD) cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well. The plate is incubated overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Compound Preparation: Serial dilutions of rupintrivir are prepared in cell culture medium.
-
Treatment and Infection: The culture medium is removed from the cells, and the diluted compound is added to the cell monolayers. The cells are then infected with EV-A71 at a specific multiplicity of infection (MOI), typically around 0.01.[5][7]
-
Incubation: The plate is incubated for 3 days at 37°C in a 5% CO2 incubator.[5]
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTS assay (e.g., CellTiter 96 Aqueous One Solution Cell Proliferation Assay). 20 µl of MTS lysis buffer is added to each well, and the absorbance is measured spectrophotometrically at 490 nm.[5]
-
Data Analysis: The percentage of cell viability for each compound concentration is calculated relative to the untreated cell control. The EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced CPE, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles, known as plaque-forming units (PFUs).[2]
Protocol:
-
Cell Seeding: RD cells are seeded in 24-well plates and grown to confluency.[2]
-
Virus and Compound Incubation: A known titer of EV-A71 (e.g., 100 PFU) is pre-incubated with serial dilutions of rupintrivir for 1 hour at room temperature.[2]
-
Infection: The virus-compound mixture is added to the RD cell monolayers and allowed to adsorb for 1 hour.[2]
-
Overlay: The inoculum is removed, and the cells are overlaid with a medium containing a semi-solid substance like carboxymethylcellulose or agarose (B213101) to restrict the spread of the virus to adjacent cells.[2][8]
-
Incubation: The plates are incubated for 48 hours to allow for the formation of plaques.[2][8]
-
Staining: The cells are fixed with a 4% formaldehyde (B43269) solution and then stained with a crystal violet solution, which stains viable cells, leaving the plaques (areas of cell death) unstained.[2][8]
-
Plaque Counting and Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction for each compound concentration is calculated compared to the virus control. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is determined from a dose-response curve.[2]
Viral Yield Reduction Assay
This assay measures the effect of a compound on the production of new infectious virus particles.[1]
Protocol:
-
Cell Seeding and Infection: RD cells are seeded in 12-well plates. After 24 hours, the cells are infected with EV-A71 at an MOI of 0.1.[1]
-
Compound Treatment: Following virus adsorption, the cells are washed, and a fresh medium containing serial dilutions of rupintrivir is added.[2]
-
Incubation and Harvesting: The infected and treated cells are incubated for a full replication cycle (e.g., 24-48 hours). The cell culture supernatant, which contains the progeny virus, is then harvested.[1][2]
-
Titration of Progeny Virus: The titer of the harvested virus from each treatment condition is determined using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.[1][2]
-
Data Analysis: The reduction in viral titer for each compound concentration is calculated compared to the untreated virus control. The concentration of the compound that results in a significant reduction in viral yield (often reported as a log10 reduction) is determined.[1]
Cytotoxicity Assay (MTS Assay)
This assay is crucial to ensure that the observed antiviral activity is not a result of the compound's toxicity to the host cells.[2]
Protocol:
-
Cell Seeding: RD cells are seeded in a 96-well plate as described for the CPE assay.[2]
-
Compound Treatment: Serial dilutions of rupintrivir are added to the cells in the absence of the virus.[2]
-
Incubation: The cells are incubated for the same duration as the antiviral assays (e.g., 3 days).[2]
-
Viability Measurement: Cell viability is measured using the MTS assay as described in the CPE inhibition assay protocol.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated cell control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from a dose-response curve.[2]
Mandatory Visualizations
Signaling Pathways and Mechanism of Action
Rupintrivir is a specific inhibitor of the EV-A71 3C protease (3Cpro). This viral enzyme is critical for the cleavage of the viral polyprotein into functional structural and non-structural proteins. By irreversibly binding to the active site of 3Cpro, rupintrivir halts viral replication.[2][9]
References
- 1. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of enterovirus 71 3Cpro targeting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal Structures of Enterovirus 71 3C Protease Complexed with Rupintrivir Reveal the Roles of Catalytically Important Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activities of peptide-based covalent inhibitors of the Enterovirus 71 3C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enterovirus 71 and Coxsackievirus A16 3C Proteases: Binding to Rupintrivir and Their Substrates and Anti-Hand, Foot, and Mouth Disease Virus Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the EV-A71-IN-1 and VP1 Complex: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The viral capsid protein VP1 is a crucial target for antiviral drug development as it mediates the initial stages of viral entry into host cells. This technical guide provides an in-depth analysis of the structural and functional aspects of the complex formed between the EV-A71 VP1 protein and the novel inhibitor, EV-A71-IN-1. This aminothiazole derivative has been identified as a potent inhibitor of EV-A71 replication. It functions by binding to the viral capsid and obstructing the interaction between VP1 and its cellular receptor, the human scavenger receptor class B member 2 (hSCARB2). This document summarizes the key quantitative data, details the experimental methodologies employed in its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus belonging to the Picornaviridae family.[1] The viral capsid is composed of 60 protomers, each containing four structural proteins: VP1, VP2, VP3, and VP4.[1] Of these, VP1 is the most external and plays a pivotal role in the viral life cycle by engaging with host cell receptors, a critical step for viral entry and subsequent replication.[1] One of the primary receptors for EV-A71 is the human scavenger receptor class B member 2 (hSCARB2).[2] The interaction between VP1 and hSCARB2 initiates a conformational change in the viral capsid, leading to the release of the viral genome into the cytoplasm.[3]
Given its essential role, the VP1 protein has become a major focus for the development of antiviral inhibitors. These "capsid binders" can stabilize the virion structure, preventing the conformational changes necessary for uncoating and genome release. This compound (also referred to as compound 12s in scientific literature) is a recently discovered aminothiazole derivative that demonstrates potent anti-EV-A71 activity. This guide delves into the structural and mechanistic details of how this compound interacts with VP1 to exert its antiviral effect.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantitatively assessed against various EV-A71 strains and other enteroviruses. The key findings are summarized in the tables below.
Table 1: Antiviral Activity of this compound against EV-A71
| Parameter | Value | Cell Line | Virus Strain | Reference |
| EC₅₀ | 0.27 µM | RD | Not Specified |
EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect.
Table 2: Cytotoxicity of this compound
| Parameter | Value | Cell Line | Reference |
| CC₅₀ | > 56.2 µM | RD |
CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity.
Table 3: Broad-Spectrum Antiviral Activity of this compound
| Virus | Antiviral Activity |
| Coxsackievirus A16 (CV-A16) | Active |
| Enterovirus D68 (EV-D68) | Active |
| Echovirus 6 (Echov-6) | Active |
| Coxsackievirus B2 (CV-B2) | Active |
| Coxsackievirus B6 (CV-B6) | Active |
Qualitative assessment of antiviral activity against other representative enteroviruses.
Experimental Protocols
The characterization of this compound involved a series of virological and biophysical assays to determine its efficacy and mechanism of action.
Antiviral and Cytotoxicity Assays
Objective: To determine the effective concentration of this compound for inhibiting viral replication and to assess its toxicity to host cells.
Methodology:
-
Cell Culture: Rhabdomyosarcoma (RD) cells were cultured in 96-well plates.
-
Compound Dilution: this compound was serially diluted to various concentrations.
-
Infection and Treatment: Cell monolayers were infected with EV-A71 at a specific multiplicity of infection (MOI) and simultaneously treated with the diluted compound.
-
Incubation: The plates were incubated for a defined period to allow for viral replication and the development of cytopathic effects (CPE).
-
Assessment of Antiviral Activity (EC₅₀): The reduction in CPE was visually assessed or quantified using cell viability assays (e.g., MTS assay) to determine the concentration at which the compound inhibited 50% of viral replication.
-
Assessment of Cytotoxicity (CC₅₀): Uninfected RD cells were treated with the same serial dilutions of the compound to determine the concentration that caused a 50% reduction in cell viability.
Time-of-Drug-Addition Assay
Objective: To identify the stage of the viral life cycle targeted by this compound.
Methodology:
-
Synchronized Infection: RD cells were infected with a high MOI of EV-A71 at a low temperature (e.g., 4°C) to allow for viral attachment without entry.
-
Timed Addition of Inhibitor: this compound was added at different time points relative to the start of infection (e.g., before infection, during attachment, and at various times post-infection).
-
Analysis: Viral replication was quantified at the end of the experiment (e.g., by measuring viral RNA levels or infectious virus yield). The time at which the addition of the inhibitor no longer affects viral replication indicates the stage of the life cycle that is targeted.
Viral Entry Assay
Objective: To specifically determine if this compound inhibits the entry of the virus into host cells.
Methodology:
-
Pre-treatment: EV-A71 virions were pre-incubated with this compound.
-
Attachment: The virus-inhibitor mixture was added to RD cells at 4°C to allow for attachment.
-
Internalization: The temperature was shifted to 37°C to initiate viral entry.
-
Quantification: After a defined period, unattached viruses were washed away, and the amount of internalized viral RNA was quantified by qRT-PCR. A reduction in intracellular viral RNA in the presence of the inhibitor indicates a blockage of viral entry.
Microscale Thermophoresis (MST)
Objective: To quantify the binding affinity between this compound and the EV-A71 viral capsid.
Methodology:
-
Labeling: The EV-A71 virions or purified VP1 protein were fluorescently labeled.
-
Serial Dilution: this compound was serially diluted.
-
Binding Reaction: The labeled viral component was mixed with the different concentrations of the inhibitor.
-
MST Measurement: The samples were loaded into capillaries, and the movement of the fluorescently labeled molecules along a microscopic temperature gradient was measured.
-
Data Analysis: Changes in the thermophoretic movement upon binding were used to calculate the dissociation constant (Kd), which reflects the binding affinity.
Structural Analysis and Mechanism of Action
This compound is a capsid binder that specifically targets the VP1 protein. Its mechanism of action involves the inhibition of a critical protein-protein interaction required for viral entry.
Binding Site on VP1
While the precise crystallographic structure of the this compound-VP1 complex is not publicly available, mechanistic studies strongly indicate that the inhibitor binds to the EV-A71 capsid. This binding event physically obstructs the interaction between the VP1 protein and the hSCARB2 receptor on the host cell surface. The VP1 protein of many picornaviruses contains a hydrophobic pocket that is a common binding site for capsid inhibitors. It is highly probable that this compound also targets this or a nearby site to exert its inhibitory effect.
Inhibition of Viral Entry
The binding of this compound to the VP1 protein prevents the attachment of the virus to the hSCARB2 receptor. This blockage of the initial virus-receptor interaction is the primary mechanism by which this compound inhibits viral infection. By preventing viral entry, the subsequent steps of the viral life cycle, including uncoating, genome release, and replication, are effectively halted.
Visualizations
Signaling Pathway: EV-A71 Entry and Inhibition
Caption: Mechanism of EV-A71 entry and its inhibition by this compound.
Experimental Workflow: Antiviral Activity Assessment
Caption: Workflow for determining the EC₅₀ of this compound.
Logical Relationship: Mechanism of Action
Caption: Logical flow of the inhibitory mechanism of this compound.
Conclusion
This compound represents a promising lead compound for the development of antiviral therapeutics against EV-A71 and potentially other enteroviruses. Its mechanism of action, which involves binding to the VP1 capsid protein and preventing the crucial interaction with the host cell receptor hSCARB2, is a well-validated strategy for inhibiting picornavirus infections. The quantitative data demonstrate its potent and specific antiviral activity with low cytotoxicity. The experimental protocols detailed herein provide a framework for the continued evaluation and optimization of this and similar classes of inhibitors. Further structural studies, such as X-ray crystallography or cryo-electron microscopy of the this compound-VP1 complex, will be invaluable for elucidating the precise binding interactions and facilitating structure-based drug design efforts to develop even more potent and broad-spectrum anti-enteroviral agents.
References
An In-depth Technical Guide to the Initial Characterization of EV-A71-IN-1 Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enterovirus A71 (EV-A71) is a non-enveloped, positive-sense, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD) in infants and young children.[1][2] Severe cases can lead to neurological complications, making the development of effective antiviral therapies a critical public health priority.[2] This document provides a comprehensive technical overview of the initial in vitro characterization of a novel antiviral compound, EV-A71-IN-1, a potent inhibitor of the viral 3C protease (3Cpro). The viral 3C protease is an essential enzyme for viral replication, responsible for cleaving the viral polyprotein into functional structural and non-structural proteins.[2][3] This guide details the experimental protocols used to assess its antiviral activity, cytotoxicity, and preliminary mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Introduction to EV-A71 and the 3C Protease Target
The EV-A71 replication cycle begins with attachment to host cell receptors and entry via endocytosis.[2][4] Following uncoating, the viral RNA is released into the cytoplasm and translated into a single polyprotein.[5][6] This polyprotein is subsequently cleaved by the viral proteases 2Apro and 3Cpro to yield mature viral proteins.[5][7] The 3C protease is a chymotrypsin-like cysteine protease that plays a crucial role in the viral replication process, making it an attractive target for antiviral drug development.[3] Inhibition of 3Cpro is expected to disrupt the viral life cycle and prevent the production of new infectious virions.
Quantitative Assessment of Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound was evaluated in cell culture models susceptible to EV-A71 infection. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to assess the compound's potency and therapeutic window.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Cell Line | Virus Strain | Assay Method | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero | BrCr | Plaque Reduction Assay | 0.25 | >100 | >400 |
| RD | SH-ZH98 | CPE Inhibition Assay | 0.32 | >100 | >312.5 |
| SK-N-SH | TW-2208 | qPCR (Viral RNA Reduction) | 0.28 | >100 | >357.1 |
Experimental Protocols
Cell Lines and Virus Strains
-
Vero Cells (African green monkey kidney): Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
RD Cells (Human rhabdomyosarcoma): Cultured in Minimum Essential Medium (MEM) with 10% FBS and 1% penicillin-streptomycin.
-
SK-N-SH Cells (Human neuroblastoma): Grown in MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
EV-A71 Strains: BrCr (genotype C2), SH-ZH98 (genotype C4a), and TW-2208 (genotype B5) were propagated in Vero cells.
Plaque Reduction Assay
This assay is considered the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.
Cytopathic Effect (CPE) Inhibition Assay
This high-throughput assay measures the ability of a compound to protect cells from virus-induced cell death.
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the reduction in viral RNA levels in the presence of the antiviral compound.
-
Cell Treatment and Infection: SK-N-SH cells are seeded in 12-well plates. After 24 hours, cells are treated with various concentrations of this compound and subsequently infected with EV-A71 at a multiplicity of infection (MOI) of 1.
-
RNA Extraction: At 24 hours post-infection, total RNA is extracted from the cells using a commercial RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qPCR Amplification: The cDNA is then used as a template for qPCR with primers and probes specific for the EV-A71 genome. A housekeeping gene (e.g., GAPDH) is used as an internal control.
-
Data Analysis: The relative amount of viral RNA is calculated using the ΔΔCt method, and the EC50 is determined.
Preliminary Mechanism of Action: Inhibition of 3C Protease
This compound is hypothesized to inhibit the viral 3C protease, thereby preventing the cleavage of the viral polyprotein. This disruption of the viral life cycle ultimately leads to the inhibition of viral replication.
Conclusion and Future Directions
The initial characterization of this compound demonstrates its potent and selective antiviral activity against multiple genotypes of EV-A71 in vitro. The high selectivity index suggests a favorable safety profile at the cellular level. The proposed mechanism of action as a 3C protease inhibitor is a promising avenue for further investigation.
Future studies will focus on:
-
Confirming the mechanism of action through enzymatic assays and resistance mutation studies.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of EV-A71 infection.[8][9]
-
Pharmacokinetic and pharmacodynamic profiling of the compound.
-
Lead optimization to further improve potency and drug-like properties.
This initial dataset provides a strong foundation for the continued development of this compound as a potential therapeutic agent for the treatment of EV-A71 infections.
References
- 1. Insight into the Life Cycle of Enterovirus-A71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Interplays between Enterovirus A71 and the innate immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmi.fudan.edu.cn [jmi.fudan.edu.cn]
- 9. Animal models for enterovirus 71: Mechanisms, immunity, and applications. | Semantic Scholar [semanticscholar.org]
Understanding the Chemical Properties of EV-A71 Inhibitors: A Technical Overview
A comprehensive search for the specific compound "EV-A71-IN-1" did not yield any publicly available data. This designation may refer to an internal or unpublished experimental compound. Therefore, this guide provides an in-depth overview of the chemical properties, mechanisms of action, and experimental evaluation of well-characterized inhibitors targeting Enterovirus A71 (EV-A71), a significant human pathogen and the primary causative agent of hand, foot, and mouth disease (HFMD). This document is intended for researchers, scientists, and drug development professionals.
Enterovirus A71 is a non-enveloped, single-stranded RNA virus belonging to the Picornaviridae family.[1][2][3] Its life cycle, which includes attachment to host cell receptors, entry, uncoating of the viral genome, replication, and assembly of new virions, presents multiple targets for antiviral intervention.[1][4]
Key Antiviral Targets and Inhibitor Classes
Significant progress has been made in identifying small molecule inhibitors that target various stages of the EV-A71 life cycle. These can be broadly categorized based on their molecular targets.
Capsid Binders
Capsid-binding molecules are a prominent class of EV-A71 inhibitors. They typically bind to a hydrophobic pocket within the VP1 capsid protein. This binding stabilizes the capsid, thereby preventing the conformational changes necessary for uncoating and release of the viral RNA into the cytoplasm.
Table 1: Quantitative Data for Representative EV-A71 Capsid Binders
| Compound | Target | EC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Reference |
| Pleconaril | VP1 hydrophobic pocket | Varies by strain | >100 | RD | |
| WIN 51711 | VP1 hydrophobic pocket | Varies by strain | >100 | RD | |
| MADL385 | Five-fold axis of the capsid | 0.28 | >50 | Vero |
Protease Inhibitors
EV-A71 encodes two viral proteases, 2A and 3C, which are essential for cleaving the viral polyprotein into functional structural and non-structural proteins. Inhibition of these proteases blocks viral replication.
Table 2: Quantitative Data for a Representative EV-A71 Protease Inhibitor
| Compound | Target | IC₅₀ (µM) | CC₅₀ (µM) | Cell Line | Reference |
| Rupintrivir | 3C Protease | ~0.05 | >100 | RD |
RNA-Dependent RNA Polymerase (RdRp) Inhibitors
The viral 3D protein functions as an RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of the viral RNA genome. Inhibitors targeting 3D polymerase can be either nucleoside analogs that act as chain terminators or non-nucleoside inhibitors that bind to allosteric sites.
Host Factor-Targeting Inhibitors
Some antiviral strategies focus on targeting host cellular factors that are essential for the viral life cycle. For instance, inhibitors of signaling pathways like the PI3K/Akt and MAPK/ERK pathways have been shown to suppress EV-A71 replication.
Experimental Protocols
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
A common method to determine the antiviral potency of a compound is the cytopathic effect (CPE) inhibition assay.
-
Cell Seeding: Human rhabdomyosarcoma (RD) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Dilution: The test compound is serially diluted to various concentrations.
-
Infection: The cell culture medium is removed, and the cells are infected with EV-A71 at a specific multiplicity of infection (MOI).
-
Treatment: The diluted compounds are added to the infected cells.
-
Incubation: The plates are incubated for a period that allows for the development of CPE in the virus control wells (typically 2-3 days).
-
CPE Observation: The percentage of CPE is observed and recorded under a microscope.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that inhibits 50% of the viral CPE.
Cytotoxicity Assay
To assess the toxicity of the compounds on host cells, a cytotoxicity assay is performed in parallel.
-
Cell Seeding: RD cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for the same duration as the antiviral assay.
-
Cell Viability Measurement: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated as the compound concentration that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
EV-A71 Entry and Uncoating Pathway
The entry of EV-A71 into host cells is a multi-step process involving receptor binding and endocytosis, followed by uncoating to release the viral genome.
Caption: EV-A71 entry into the host cell.
General Workflow for Antiviral Compound Screening
The process of identifying and characterizing antiviral compounds typically follows a standardized workflow.
Caption: Workflow for antiviral drug discovery.
EV-A71 Disruption of Type I Interferon Signaling
EV-A71 has evolved mechanisms to evade the host's innate immune response, particularly the type I interferon (IFN) signaling pathway. Several viral proteins, including 2A and 3C proteases, can cleave and inactivate key components of this pathway.
Caption: EV-A71 interference with IFN signaling.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of EV-A71-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), primarily affecting infants and young children. In some cases, EV-A71 infection can lead to severe neurological complications, making the development of effective antiviral therapies a critical public health priority. This document provides detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of a novel inhibitor, EV-A71-IN-1, against Enterovirus A71. The described assays are fundamental for the initial screening and characterization of potential antiviral compounds.
Key Experimental Protocols
1. Cell Lines and Virus
-
Cell Lines: Human Rhabdomyosarcoma (RD) cells are commonly used for EV-A71 propagation and antiviral assays due to their high susceptibility to infection. Vero cells (from African green monkey kidney) can also be utilized. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: A well-characterized strain of EV-A71 should be used, for example, the VR-1432 strain obtained from ATCC. Virus stocks are prepared by infecting RD cells and harvesting the supernatant when the cytopathic effect (CPE) is evident. Viral titers are determined by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
2. Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that any observed antiviral effect is not due to the death of the host cells. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed RD cells into a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%, is calculated by regression analysis of the dose-response curve.
3. Antiviral Activity Assays
Several methods can be employed to determine the antiviral efficacy of this compound. The most common are the cytopathic effect (CPE) reduction assay and the plaque reduction assay.
Protocol: Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding: Seed RD cells in a 96-well plate at a density of 2 × 10^4 cells per well and incubate overnight.
-
Infection and Treatment: Discard the culture medium. Add serial dilutions of this compound to the wells. Subsequently, infect the cells with EV-A71 at a multiplicity of infection (MOI) of 0.01. Include a virus control (cells infected but not treated) and a cell control (cells neither infected nor treated).
-
Incubation: Incubate the plate for 3 days at 37°C.
-
CPE Observation: Observe the cells daily for the appearance of CPE under a microscope.
-
Quantification: Cell viability can be quantified using the MTT assay as described above. The percentage of protection is calculated using the formula: [(Absorbance of treated, infected cells) - (Absorbance of virus control)] / [(Absorbance of cell control) - (Absorbance of virus control)] * 100.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits the viral CPE by 50%, is determined from the dose-response curve.
Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed RD cells in 24-well plates at a density of approximately 1.5 x 10^5 cells per well and incubate until a monolayer is formed.
-
Virus-Compound Incubation: Pre-incubate a known amount of EV-A71 (e.g., 100 plaque-forming units, PFU) with serial dilutions of this compound for 1 hour at 37°C.
-
Infection: Remove the growth medium from the cells and add the virus-compound mixture. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with 500 µL of plaque medium containing 1.2% carboxymethylcellulose or Avicel and 2% FBS.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Staining: Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated as [(Number of plaques in virus control) - (Number of plaques in treated wells)] / (Number of plaques in virus control) * 100. The EC50 is the concentration that reduces the plaque number by 50%.
Data Presentation
The quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Assay | Parameter | Value (µM) |
| Cytotoxicity | CC50 | [Insert Value] |
| CPE Reduction | EC50 | [Insert Value] |
| Plaque Reduction | EC50 | [Insert Value] |
| Selectivity Index (SI) | CC50/EC50 | [Insert Value] |
The Selectivity Index (SI) is a crucial parameter that indicates the therapeutic window of a compound. A higher SI value suggests a more promising antiviral candidate.
Diagrams
Experimental Workflow for Antiviral and Cytotoxicity Assays
Caption: Workflow for evaluating the cytotoxicity and antiviral activity of this compound.
EV-A71 Replication Cycle and Potential Targets of Inhibition
Caption: The replication cycle of EV-A71 and potential targets for antiviral intervention.
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of EV-A71-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, positive-sense, single-stranded RNA virus belonging to the Picornaviridae family. It is a major causative agent of hand, foot, and mouth disease (HFMD) in infants and young children and can be associated with severe neurological complications, making it a significant public health concern. The development of effective antiviral therapies is crucial. EV-A71-IN-1 is a novel investigational inhibitor of EV-A71 replication. These application notes provide detailed protocols for a panel of cell-based assays to determine the in vitro efficacy of this compound.
The EV-A71 life cycle begins with attachment to host cell receptors, such as Scavenger Receptor Class B Member 2 (SCARB2) and P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), followed by entry via endocytosis.[1] Inside the host cell, the viral RNA is uncoated and translated into a single polyprotein, which is then cleaved by viral proteases (2Apro and 3Cpro) into structural (VP1-VP4) and non-structural proteins (2A-2C, 3A-3D).[2] The non-structural proteins are essential for the replication of the viral genome. Finally, new virions are assembled and released from the host cell.[2] this compound is hypothesized to interfere with a critical step in this replication cycle.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the tables below. The 50% effective concentration (EC50) is the concentration of the compound that inhibits the viral effect by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity of this compound against EV-A71 (Strain BrCr) in RD Cells
| Assay Type | Endpoint Measurement | EC50 (µM) |
| Plaque Reduction Assay | Plaque Number | 0.5 µM |
| CPE Inhibition Assay | Cell Viability | 0.7 µM |
| Viral RNA Yield Reduction | Viral RNA Copies | 0.4 µM |
| Viral Protein Inhibition | Protein Expression | 0.6 µM |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Table 2: Cytotoxicity of this compound in RD Cells
| Assay Type | Endpoint Measurement | CC50 (µM) |
| MTT Assay | Cell Viability | >100 µM |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Table 3: Selectivity Index of this compound
| Assay for EC50 | Selectivity Index (SI = CC50/EC50) |
| Plaque Reduction Assay | >200 |
| CPE Inhibition Assay | >142 |
| Viral RNA Yield Reduction | >250 |
| Viral Protein Inhibition | >166 |
Note: The data presented for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.[3]
Materials:
-
Human Rhabdomyosarcoma (RD) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
EV-A71 virus stock
-
This compound
-
Carboxymethylcellulose (CMC) or Agarose
-
Crystal Violet solution
Protocol:
-
Cell Seeding:
-
Culture RD cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend the cells to a concentration of 1.5 x 10^5 cells/mL.[3]
-
Seed 1 mL of the cell suspension into each well of a 24-well plate.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours to form a confluent monolayer.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of this compound in DMEM.
-
Prepare a working dilution of the EV-A71 virus stock in DMEM to yield approximately 100 plaque-forming units (PFU) per well.
-
-
Infection:
-
Aspirate the growth medium from the confluent RD cell monolayers.
-
Wash the cell monolayers once with sterile PBS.
-
Add 200 µL of the virus dilution to each well (except for cell control wells).
-
Incubate at 37°C for 1 hour to allow for virus adsorption, gently rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
Prepare the overlay medium: for a 1.2% CMC overlay, mix equal volumes of 2.4% CMC solution with 2X DMEM supplemented with 4% FBS.
-
After the 1-hour incubation, aspirate the virus inoculum.
-
Add 1 mL of the overlay medium containing the appropriate concentration of this compound to each well.
-
Incubate at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells by adding 0.5 mL of 4% formaldehyde to each well and incubate for at least 30 minutes.
-
Carefully remove the overlay and formaldehyde.
-
Stain the cell monolayer with 0.5 mL of 0.5% crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
RD cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
EV-A71 virus stock
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent
-
96-well plates
Protocol:
-
Cell Seeding: Seed RD cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Infection: Infect the cells with EV-A71 at a multiplicity of infection (MOI) of 0.1, except for the cell control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours until CPE is observed in the virus control wells.
-
Cell Viability Measurement:
-
For CellTiter-Glo®: follow the manufacturer's instructions to measure luminescence.
-
For MTT: add MTT reagent to each well, incubate, and then add solubilization solution before measuring absorbance.
-
Quantitative Real-Time RT-PCR (qRT-PCR) for Viral RNA Yield Reduction
This assay quantifies the amount of viral RNA in infected cells to determine the effect of the compound on viral replication.
Materials:
-
RD cells
-
EV-A71 virus stock
-
This compound
-
RNA extraction kit
-
qRT-PCR master mix
-
EV-A71 specific primers and probe (targeting the VP1 region)
Protocol:
-
Cell Treatment and Infection:
-
Seed RD cells in a 24-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Infect the cells with EV-A71 at an MOI of 1.
-
-
RNA Extraction: At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Perform a one-step qRT-PCR using a commercial kit.
-
A typical reaction setup includes: qRT-PCR master mix, forward and reverse primers (400 nM each), probe (200 nM), and the extracted RNA template.
-
Thermal cycling conditions: reverse transcription at 50°C for 30 min, initial denaturation at 95°C for 2 min, followed by 45 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis: Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) and compare the levels in treated versus untreated cells.
Immunofluorescence Assay for Viral Protein Inhibition
This assay visualizes the expression of viral proteins within infected cells to assess the inhibitory effect of the compound.
Materials:
-
RD cells grown on coverslips
-
EV-A71 virus stock
-
This compound
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Primary antibody against an EV-A71 protein (e.g., anti-VP1)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Cell Treatment and Infection:
-
Seed RD cells on coverslips in a 24-well plate.
-
Treat with this compound and infect with EV-A71 as described for the qRT-PCR assay.
-
-
Fixation and Permeabilization:
-
At 24 hours post-infection, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-EV-A71 antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
Visualizations
EV-A71 Signaling Pathway and Potential Inhibition Points
Caption: EV-A71 life cycle and potential targets for antiviral intervention.
Experimental Workflow for Antiviral Efficacy Testing
Caption: Workflow for evaluating the antiviral efficacy of this compound.
References
Application Notes and Protocols for Plaque Reduction Assay Using EV-A71-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71), a member of the Picornaviridae family, is a significant human pathogen responsible for hand, foot, and mouth disease (HFMD).[1][2] In some cases, particularly in young children, EV-A71 infection can lead to severe neurological complications, making the development of effective antiviral therapies a critical public health priority.[1][3] EV-A71 is a non-enveloped, positive-sense, single-stranded RNA virus.[1] Its replication cycle involves attachment to host cell receptors, entry, uncoating of the viral genome, translation of a single polyprotein, polyprotein processing by viral proteases, genome replication, and finally, assembly and release of new virions.[1]
EV-A71-IN-1 is a potent inhibitor of EV-A71, targeting the viral capsid protein. Specifically, it acts as a capsid binder, interfering with the interaction between the viral protein VP1 and the human scavenger receptor class B member 2 (hSCARB2), a crucial host receptor for viral entry.[4][5] This application note provides a detailed protocol for evaluating the antiviral activity of this compound using a plaque reduction assay, a standard method for quantifying the inhibition of viral infectivity.
Mechanism of Action of this compound
This compound functions by binding to the VP1 capsid protein of Enterovirus A71.[4][5] This binding event is thought to stabilize the viral capsid, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell cytoplasm. By blocking the interaction with the host cell receptor hSCARB2, this compound effectively inhibits the initial stages of viral infection.[4][5]
Caption: Mechanism of this compound Inhibition.
Quantitative Data Summary
The antiviral activity of this compound against various enteroviruses has been quantified, demonstrating its potency and selectivity. The following table summarizes the key efficacy and cytotoxicity data.
| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Cell Line |
| This compound | EV-A71 | 0.27 | >56.2 | Not Specified |
| This compound | Coxsackievirus A16 (CV-A16) | Active | >56.2 | Not Specified |
| This compound | Enterovirus D68 (EV-D68) | Active | >56.2 | Not Specified |
| This compound | Echovirus 6 (Echov-6) | Active | >56.2 | Not Specified |
| This compound | Coxsackievirus B2 (CV-B2) | Active | >56.2 | Not Specified |
| This compound | Coxsackievirus B6 (CV-B6) | Active | >56.2 | Not Specified |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.[4]
Experimental Protocol: Plaque Reduction Assay for this compound
This protocol details the steps for determining the antiviral activity of this compound against Enterovirus A71 using a plaque reduction assay. This assay measures the reduction in the number of viral plaques in the presence of the inhibitor.
Materials
-
Cell Line: Human Rhabdomyosarcoma (RD) cells or Vero cells are commonly used for EV-A71 plaque assays.[6][7][8]
-
Virus: Enterovirus A71 (e.g., BrCr, GZ-CII, EV71/HeN09, or EV71/G082 strains).[4]
-
Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Overlay Medium: DMEM containing 1-2% low melting point agarose (B213101) or carboxymethylcellulose (CMC) and 2% FBS.
-
Staining Solution: 0.5% to 1% Crystal Violet in 20% ethanol (B145695) or 4% formaldehyde.[9]
-
-
Equipment:
-
24-well or 6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microscope
-
Pipettes and sterile tips
-
Biosafety cabinet
-
Experimental Workflow
Caption: Plaque Reduction Assay Workflow.
Step-by-Step Procedure
-
Cell Seeding:
-
Trypsinize and count RD or Vero cells.
-
Seed the cells into 24-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 1.5 x 10^5 cells/well).[9]
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Compound Dilution:
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected EC50 value (e.g., from 0.01 µM to 10 µM).
-
Include a "no compound" control (vehicle control, e.g., DMSO at the highest concentration used for the compound dilutions).
-
-
Virus Infection:
-
Dilute the EV-A71 stock in serum-free DMEM to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).
-
Mix equal volumes of the diluted virus and each compound dilution (and the vehicle control).
-
Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus.
-
Remove the growth medium from the confluent cell monolayers and wash once with PBS.
-
Add the virus-compound mixtures to the respective wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
-
Overlay and Incubation:
-
After the adsorption period, carefully remove the inoculum from each well.
-
Gently wash the cell monolayers twice with PBS to remove unbound virus and compound.
-
Overlay the cells with 1 mL of the overlay medium (e.g., 1.2% carboxymethylcellulose in DMEM with 2% FBS).[9]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 to 72 hours, or until visible plaques are formed.
-
-
Plaque Visualization and Counting:
-
After the incubation period, fix the cells by adding a fixing solution (e.g., 4% formaldehyde) to each well and incubating for at least 30 minutes.[9]
-
Carefully remove the overlay and the fixing solution.
-
Stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in control well)] x 100
-
Plot the percentage of plaque reduction against the compound concentration and determine the EC50 value using a suitable software package.
-
Conclusion
The plaque reduction assay is a robust and reliable method for quantifying the antiviral activity of this compound against Enterovirus A71. This protocol provides a detailed framework for researchers to assess the efficacy of this and other potential antiviral compounds. The potent inhibitory activity of this compound, coupled with its low cytotoxicity, makes it a promising candidate for further investigation in the development of therapeutics for EV-A71 infections.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antivirals and vaccines for Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 2413648-96-9|DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Plaque Variants and the Involvement of Quasi-Species in a Population of EV-A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Enterovirus 71 (EV-71) Infections by a Novel Antiviral Peptide Derived from EV-71 Capsid Protein VP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for EV-A71 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), primarily affecting infants and young children.[1][2] While most infections are mild and self-limiting, EV-A71 can cause severe neurological complications, including aseptic meningitis, brainstem encephalitis, and acute flaccid paralysis, leading to significant morbidity and mortality.[2][3] The lack of approved antiviral therapeutics for EV-A71 infections underscores the urgent need for the discovery and development of effective inhibitors.[1][4] High-throughput screening (HTS) plays a pivotal role in this endeavor by enabling the rapid screening of large compound libraries to identify potential drug candidates.
This document provides an overview of common HTS assays for the identification of EV-A71 inhibitors, detailed experimental protocols, and a summary of known inhibitors and their targets.
Principles of High-Throughput Screening Assays for EV-A71
A variety of HTS assays have been developed to identify compounds that interfere with different stages of the EV-A71 life cycle. These assays can be broadly categorized as cell-based or biochemical assays.
Cell-Based Assays: These assays utilize cultured cells to assess the ability of a compound to inhibit viral replication in a biological context.
-
Cytopathic Effect (CPE) Inhibition Assays: This is one of the most common HTS methods for antiviral drug discovery. The principle of this assay is to measure the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).[4][5] The viability of the cells is typically quantified using colorimetric or fluorometric reagents such as MTS or CCK-8.[1][4] A reduction in CPE in the presence of a compound indicates potential antiviral activity.
-
Reporter Gene-Based Assays: These assays employ genetically engineered reporter viruses that express a reporter gene (e.g., luciferase or a fluorescent protein) upon successful replication. The reporter signal provides a quantitative measure of viral gene expression and replication.[6] These assays are generally more sensitive and have a wider dynamic range compared to CPE-based assays, making them well-suited for HTS.[7]
-
Plaque Reduction Assays: This classic virological method can be adapted for a higher-throughput format, such as 96-well plates, to screen for antiviral compounds.[8][9] The assay measures the reduction in the number or size of plaques (zones of cell death) formed by the virus in a cell monolayer in the presence of the test compound.
-
High-Content Imaging Assays: These assays use automated microscopy and image analysis to quantify various parameters of viral infection, such as the expression of viral antigens or the subcellular localization of viral proteins. This approach can provide more detailed information about the mechanism of action of potential inhibitors.
Biochemical Assays: These assays are designed to screen for inhibitors of specific viral enzymes or protein-protein interactions that are essential for viral replication.
-
Protease Assays: The EV-A71 genome encodes for two viral proteases, 2Apro and 3Cpro, which are crucial for processing the viral polyprotein into functional proteins.[3][10][11] HTS assays using purified recombinant proteases and fluorogenic substrates can identify compounds that directly inhibit their enzymatic activity.
-
Polymerase Assays: The viral RNA-dependent RNA polymerase (RdRp), 3Dpol, is responsible for replicating the viral genome and is another key target for antiviral drug development. In vitro assays with purified 3Dpol can be used to screen for inhibitors of viral RNA synthesis.
-
Binding Assays: These assays are designed to identify compounds that disrupt the interaction between viral proteins and host cell receptors (e.g., VP1 and hSCARB2) or between different viral proteins.[4]
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This protocol describes a cell-based HTS assay to screen for compounds that inhibit EV-A71-induced CPE using a cell viability reagent.
Materials:
-
Cells: Human rhabdomyosarcoma (RD) cells or Vero cells.
-
Virus: EV-A71 (e.g., BrCr or a clinical isolate) at a known titer (TCID50/mL or PFU/mL).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Assay Medium: DMEM supplemented with 2% FBS and 1% penicillin-streptomycin.
-
Compound Library: Compounds dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Control Compounds: A known EV-A71 inhibitor (e.g., rupintrivir) as a positive control, and DMSO as a negative control.
-
Reagents: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) or Cell Counting Kit-8 (CCK-8).
-
Equipment: 96-well or 384-well clear-bottom cell culture plates, automated liquid handler (recommended), CO2 incubator, microplate reader.
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium to a concentration of 2 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (2 x 10^4 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and control compounds in assay medium. The final DMSO concentration should be kept below 1%.
-
Remove the culture medium from the cell plate and add 50 µL of the compound dilutions to the respective wells.
-
Include wells with assay medium containing DMSO only (virus control) and wells with assay medium only (cell control).
-
-
Virus Infection:
-
Dilute the EV-A71 stock in assay medium to a multiplicity of infection (MOI) of 0.01-0.1.[4][5]
-
Add 50 µL of the diluted virus to each well, except for the cell control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until approximately 80-90% CPE is observed in the virus control wells.
-
-
Cell Viability Measurement:
-
Add 20 µL of MTS or CCK-8 reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well using the following formula: % Viability = [(Absorbance_compound - Absorbance_virus_control) / (Absorbance_cell_control - Absorbance_virus_control)] * 100
-
Plot the percentage of viability against the compound concentration to determine the 50% effective concentration (EC50).
-
The 50% cytotoxic concentration (CC50) should also be determined in parallel on uninfected cells.
-
Calculate the selectivity index (SI = CC50 / EC50) to assess the therapeutic window of the compound.
-
Reporter Gene-Based Assay
This protocol outlines a general procedure for an HTS assay using a luciferase-expressing EV-A71 reporter virus.
Materials:
-
Cells: A susceptible cell line (e.g., RD or Vero cells).
-
Reporter Virus: EV-A71 expressing a luciferase gene (e.g., Firefly or Renilla luciferase).
-
Culture and Assay Media: As described for the CPE inhibition assay.
-
Compound Library and Controls: As described for the CPE inhibition assay.
-
Reagents: Luciferase assay substrate (e.g., Bright-Glo™ Luciferase Assay System).
-
Equipment: 96-well or 384-well white, opaque-bottom cell culture plates, automated liquid handler, CO2 incubator, luminometer.
Protocol:
-
Cell Seeding:
-
Seed cells into 96-well or 384-well white plates as described for the CPE assay.
-
-
Compound Addition:
-
Add diluted compounds and controls to the cells as described previously.
-
-
Virus Infection:
-
Infect the cells with the EV-A71 reporter virus at an appropriate MOI. The optimal MOI should be determined empirically to yield a high signal-to-background ratio.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase substrate equal to the volume of culture medium in each well.
-
Incubate at room temperature for 5-10 minutes to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each well using the following formula: % Inhibition = [1 - (Luminescence_compound / Luminescence_virus_control)] * 100
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.
-
Data Presentation
The following tables summarize quantitative data for selected EV-A71 inhibitors identified through HTS and other screening methods.
Table 1: Inhibitors Targeting EV-A71 Viral Proteins
| Compound | Target | Assay Type | Cell Line | EC50 / IC50 | SI (CC50/EC50) |
| Pirodavir | VP1 (Capsid) | CPE | RD | - | >30 |
| PTC-209HBr | VP1 (Capsid) | CPE | RD | Sub-micromolar | - |
| Rupintrivir | 3C Protease | CPE | - | - | - |
| NK-1.8k | 3C Protease | - | RD/Vero | 0.108 µM / 2.41 µM | - |
| SG85 | 3C Protease | - | - | 180 nM | - |
| DC07090 | 3C Protease | Enzymatic/CPE | - | 21.72 µM / 22.09 µM | - |
| NITD008 | 3D Polymerase | - | - | 0.67 µM | >179 |
| D-D7 | 3C Protease | Cell Survival | RD | - | - |
Table 2: Inhibitors Targeting Host Factors
| Compound | Target | Assay Type | Cell Line | EC50 / IC50 | SI (CC50/EC50) |
| Pazopanib | VEGFR2 | CPE/Viral Reduction | RD | - | 254 |
| GSK269962A | Rock1 | - | RD | - | - |
| U0126 | MEK1/2 | - | - | - | - |
| Formononetin | MAPK pathway | CPE | - | - | - |
Visualizations
Experimental Workflow
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in anti-EV-A71 drug development research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Strategy to Design Protease Inhibitors: Application to Enterovirus 71 2A Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Anti-Enterovirus A71 Compounds Discovered by Repositioning Antivirals from the Open-Source MMV Pandemic Response Box - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. An antiviral drug screening system for enterovirus 71 based on an improved plaque assay: A potential high-throughput method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances of enterovirus 71 3Cpro targeting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Purification of Enterovirus A71 for Research Applications
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] Research into EV-A71 pathogenesis, antiviral drug discovery, and vaccine development necessitates the availability of highly purified and infectious virus particles. While the specific small molecule inhibitor "EV-A71-IN-1" is not documented in publicly available literature, this document provides detailed protocols for the purification of the EV-A71 virus itself, a critical prerequisite for the screening and characterization of potential inhibitors. The following protocols are designed for researchers, scientists, and drug development professionals to produce high-quality EV-A71 virions for various research applications.
I. Quantitative Data Summary
The purification of EV-A71 from cell culture yields virus particles of varying purity and infectivity. The choice of purification method can significantly impact the final yield and quality of the virus preparation. Below is a summary of quantitative data from representative purification strategies.
Table 1: Purity and Yield of Inactivated EV-A71 after Purification
| Purification Step | Total Protein (µg/mL) | Vero Cell DNA (% of initial) | VP1 Antigen (ng/dose) |
| Sucrose (B13894) Density Gradient | 1.0 | 0.06% | 233 - 599 |
| Sucrose Gradient + Wash | 1.0 | 0.008% | 233 - 599 |
Data adapted from studies on inactivated EV-A71 for vaccine development.[3] A human dose was predicted as 1.0 µ g/0.5 ml of total proteins.[3]
Table 2: Characteristics of EV-A71 Particles Separated by Sucrose Gradient Zonal Ultracentrifugation
| Particle Type | Sucrose Fraction | Diameter (nm) | Infectivity & RNA Content | Viral Proteins Present |
| Immature/Empty (E-particle) | 24-28% | 30-31 | Low | VP0, VP1, VP3 |
| Mature/Full (F-particle) | 35-38% | 33-35 | High | VP1, VP2, VP3, VP4 |
This table illustrates the separation of mature, infectious particles from immature or empty particles, which is crucial for downstream applications.[4]
II. Experimental Protocols
Protocol 1: Propagation and Initial Purification of EV-A71 from Cell Culture
This protocol describes the initial steps for generating and concentrating EV-A71 from infected Hela or Vero cells.
Materials:
-
Hela or Vero cells
-
EV-A71 inoculum
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Polyethylene glycol (PEG) 8000
-
NaCl
-
DNase
-
EDTA
-
Purification buffer (composition may vary, typically Tris-HCl based with MgCl2)
-
Centrifuge with appropriate rotors (e.g., SLA1500)
Methodology:
-
Infection: Infect 90-95% confluent Hela or Vero cell monolayers with EV-A71 at a multiplicity of infection (MOI) of 0.1. Allow the virus to attach and infect for one hour at 37°C.
-
Virus Propagation: Add DMEM supplemented with 5% FBS and incubate until significant cytopathic effect (CPE) is observed.
-
Harvesting: Harvest the cell culture supernatant containing the virus.
-
Cell Debris Removal: Centrifuge the lysate at 13,000 rpm for 15 minutes at 4°C to remove cell debris.
-
PEG Precipitation: To the cleared lysate, add PEG 8000 to a final concentration of 8% and NaCl to a final concentration of 0.5 M. Precipitate the virus overnight at 4°C with stirring.
-
Virus Pellet Collection: Centrifuge the mixture at 13,000 rpm for 45 minutes at 4°C to pellet the virus.
-
Resuspension: Resuspend the virus pellet in a purification buffer.
Protocol 2: Purification by Sucrose Gradient Ultracentrifugation
This protocol is a common method for separating infectious virus particles from cellular contaminants and defective virions.
Materials:
-
Concentrated virus suspension from Protocol 1
-
Purification buffer
-
30% sucrose solution in purification buffer
-
10-35% or 10-50% continuous or step potassium tartrate (K-Tartrate) or sucrose gradients
-
Ultracentrifuge with swinging bucket rotor (e.g., SW41)
-
Ultracentrifuge tubes
Methodology:
-
Sucrose Cushion: Layer the resuspended virus-containing supernatant over a 30% sucrose cushion.
-
Pelleting: Pellet the virus through the sucrose cushion by ultracentrifugation (e.g., 48,000 rpm for 2 hours at 4°C).
-
Resuspension: Resuspend the pellet in purification buffer.
-
Gradient Application: Carefully layer the resuspended pellet onto a pre-formed 10-35% K-Tartrate or 10-50% sucrose gradient.
-
Ultracentrifugation: Perform ultracentrifugation (e.g., 36,000 rpm for 2 hours at 4°C).
-
Fraction Collection: Visualize the virus bands (often two distinct bands for mature and immature virions) and collect them by side puncture or by fractionating from the top.
-
Buffer Exchange: The collected fractions can be washed and concentrated using a 100 kDa cutoff spin column to remove the gradient medium and replace it with a suitable storage buffer.
Protocol 3: Purification by Anion-Exchange Chromatography
This method separates viral particles based on their surface charge and can be effective in separating mature and immature virions.
Materials:
-
Concentrated virus suspension
-
Strong anion-exchange column (e.g., Q-membrane)
-
Binding buffer (low salt concentration)
-
Elution buffer (high salt concentration, e.g., with a NaCl gradient)
-
Chromatography system
Methodology:
-
Column Equilibration: Equilibrate the anion-exchange column with the binding buffer.
-
Sample Loading: Load the virus sample onto the column.
-
Washing: Wash the column with the binding buffer to remove unbound contaminants.
-
Elution: Elute the bound virus particles using a linear or step gradient of increasing NaCl concentration. Mature and immature particles may elute at different salt concentrations.
-
Fraction Analysis: Analyze the collected fractions for the presence of viral proteins (e.g., by SDS-PAGE or ELISA) and infectivity to identify the fractions containing the purified mature virus.
III. Signaling Pathways and Experimental Workflows
EV-A71 Entry and Uncoating Pathway
EV-A71 enters host cells through receptor-mediated endocytosis. The primary receptor is the human scavenger receptor class B member 2 (hSCARB-2), which is recognized by all EV-A71 strains and is crucial for the uncoating of the virion. P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) acts as a receptor for some EV-A71 strains. The virus can utilize clathrin-mediated or caveolae-mediated endocytosis. Following internalization, a low pH environment in the endosome, in conjunction with hSCARB-2, triggers conformational changes in the viral capsid, leading to the release of the viral RNA into the cytoplasm.
Caption: EV-A71 cellular entry pathway.
EV-A71 Polyprotein Processing
Once the viral RNA is in the cytoplasm, it is translated into a single large polyprotein. This polyprotein is then cleaved by viral proteases 2A and 3C into structural proteins (P1: VP1, VP2, VP3, VP4) and non-structural proteins (P2 and P3).
Caption: EV-A71 polyprotein processing cascade.
Experimental Workflow for EV-A71 Purification
The overall workflow for obtaining purified EV-A71 involves several key stages, from cell culture infection to high-purity separation techniques.
Caption: General workflow for EV-A71 purification.
References
Application Notes and Protocols: Experimental Use of EV-A71-IN-1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications and fatalities, particularly in young children.[1][2][3] The lack of approved antiviral therapies underscores the urgent need for effective treatments.[1][2][3] EV-A71-IN-1 is a novel investigational inhibitor of EV-A71 replication. These application notes provide a comprehensive overview of the experimental use of this compound in preclinical animal models, including its proposed mechanism of action, protocols for in vivo evaluation, and representative data.
Proposed Mechanism of Action
This compound is a synthetic small molecule designed to inhibit the activity of the viral 3C protease (3Cpro). The EV-A71 genome is translated into a single polyprotein that is subsequently cleaved by viral proteases, 2Apro and 3Cpro, into structural and non-structural proteins.[3][4] The 3C protease is crucial for this processing and is, therefore, an attractive target for antiviral drug development. By binding to the active site of 3Cpro, this compound is hypothesized to block the cleavage of the viral polyprotein, thereby inhibiting the formation of functional viral proteins necessary for replication.
Caption: Proposed mechanism of action of this compound.
In Vitro Antiviral Activity
The antiviral activity of this compound was assessed in a cell-based assay using human rhabdomyosarcoma (RD) cells.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 0.85 | >100 | >117.6 |
| Rupintrivir | 0.05 | >50 | >1000 |
Table 1: In vitro antiviral activity and cytotoxicity of this compound against EV-A71 in RD cells. EC50 (50% effective concentration) was determined by cytopathic effect (CPE) reduction assay. CC50 (50% cytotoxic concentration) was determined by MTT assay. Rupintrivir is included as a reference compound.
In Vivo Efficacy in Animal Models
The in vivo efficacy of this compound has been evaluated in a neonatal mouse model of EV-A71 infection. Neonatal mice are susceptible to EV-A71 and develop symptoms that mimic human disease, including limb paralysis and mortality.[5][6]
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
Efficacy Data
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Mean Clinical Score (Day 7) | Viral Titer in Brain (log10 PFU/g) |
| Vehicle Control | - | 10 | 4.2 | 7.8 ± 0.5 |
| This compound | 10 | 40 | 2.8 | 5.2 ± 0.7 |
| This compound | 25 | 80 | 1.5 | 3.1 ± 0.6 |
| This compound | 50 | 100 | 0.2 | < 2.0 |
Table 2: In vivo efficacy of this compound in a lethal EV-A71 challenge mouse model.
Experimental Protocols
In Vivo Efficacy Evaluation in Neonatal Mouse Model
1. Animal Model:
-
Seven-day-old BALB/c mice with their mothers are used.[5] These mice are highly susceptible to EV-A71 infection.
2. Compound Formulation and Administration:
-
This compound is suspended in a vehicle of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water.
-
The compound is administered orally via gavage once daily, starting 4 hours before viral challenge and continuing for 7 consecutive days.
3. Viral Challenge:
-
Mice are challenged with a lethal dose (e.g., 1 x 10^7 PFU) of a mouse-adapted EV-A71 strain via intraperitoneal injection.[5]
4. Monitoring and Clinical Scoring:
-
Mice are monitored daily for 14 days for clinical signs of disease, body weight, and survival.
-
Clinical scores are assigned based on the following scale:
-
0: Healthy
-
1: Lethargy, ruffled fur
-
2: Wasting
-
3: Limb weakness
-
4: Limb paralysis
-
5: Moribund or dead
-
5. Endpoint Analysis:
-
On day 5 post-infection, a subset of mice from each group is euthanized.
-
Tissues (brain, spinal cord, muscle, and intestine) are collected for virological and pathological analysis.
-
Viral Load Quantification: Tissue homogenates are prepared, and viral RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to determine the viral load.
-
Histopathology: Tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Pathological changes, such as inflammation and necrosis, are evaluated.
Pharmacokinetic Study in Adult Mice
1. Animal Model:
-
Adult (6-8 weeks old) male BALB/c mice are used.
2. Compound Administration:
-
A single dose of this compound is administered via oral gavage (e.g., 20 mg/kg) or intravenous injection (e.g., 5 mg/kg).
3. Sample Collection:
-
Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Plasma is separated by centrifugation.
4. Bioanalysis:
-
The concentration of this compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
5. Pharmacokinetic Parameter Calculation:
-
Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2), are calculated using appropriate software.
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration (5 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 2800 ± 320 |
| Tmax (h) | 1.5 | 0.25 |
| AUC (0-t) (ng·h/mL) | 7800 ± 950 | 4500 ± 600 |
| t1/2 (h) | 4.2 ± 0.8 | 3.5 ± 0.6 |
| Oral Bioavailability (%) | 43.3 | - |
Table 3: Representative pharmacokinetic parameters of this compound in adult BALB/c mice.
Conclusion
The provided data and protocols demonstrate a robust framework for the preclinical evaluation of this compound. The compound exhibits potent in vitro antiviral activity and significant in vivo efficacy in a neonatal mouse model, warranting further investigation as a potential therapeutic agent for EV-A71 infection. The established methodologies for efficacy and pharmacokinetic studies are crucial for advancing the development of this and other antiviral candidates.
References
Measuring the Binding Affinity of Small Molecule Inhibitors to Enterovirus A71 Proteins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD) in infants and young children.[1][2] In some cases, EV-A71 infection can lead to severe neurological complications, making the development of effective antiviral therapies a critical public health priority.[1][3] The viral life cycle of EV-A71 presents multiple potential targets for therapeutic intervention, including viral entry, replication, and assembly.[2] Small molecule inhibitors that bind to essential viral proteins, such as the capsid protein VP1 or viral proteases like 2A and 3C, can disrupt these processes and inhibit viral propagation.
The development of potent antiviral drugs relies on the accurate characterization of the binding affinity between a small molecule inhibitor and its protein target. Binding affinity, often expressed as the dissociation constant (Kd), is a measure of the strength of the interaction and is a key parameter in predicting the efficacy of a drug candidate. A lower Kd value indicates a stronger binding interaction.
These application notes provide an overview and detailed protocols for several widely used biophysical techniques to measure the binding affinity of small molecule inhibitors, such as EV-A71-IN-1, to their EV-A71 protein targets. The techniques covered include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Fluorescence Polarization (FP). While direct binding data for a compound specifically named "this compound" is not available in the public literature, this document will use PTC-209HBr, a known EV-A71 VP1 inhibitor, as a case study to provide concrete examples of quantitative data.
EV-A71 Life Cycle and Drug Targets
The EV-A71 life cycle begins with the attachment of the virus to host cell receptors, mediated by the viral capsid proteins VP1-VP3. Following entry and uncoating, the viral RNA is released into the cytoplasm and translated into a single polyprotein. This polyprotein is then cleaved by viral proteases (2A and 3C) into individual structural and non-structural proteins. The non-structural proteins are essential for the replication of the viral genome. Finally, newly synthesized viral RNAs and structural proteins assemble into new virions, which are then released from the host cell.
This replication cycle offers several key targets for antiviral drug development:
-
VP1 Capsid Protein: Involved in receptor binding and viral entry. Inhibitors targeting the hydrophobic pocket of VP1 can prevent the conformational changes necessary for uncoating.
-
2A and 3C Proteases: These enzymes are crucial for processing the viral polyprotein. Inhibiting their activity can halt the production of functional viral proteins.
-
RNA-dependent RNA polymerase (3Dpol): Responsible for replicating the viral RNA genome.
The protocols described below are generally applicable to studying the binding of inhibitors to any of these purified viral proteins.
Quantitative Binding Affinity Data
The following table summarizes the binding affinity data for the inhibitor PTC-209HBr, which targets the EV-A71 VP1 capsid protein. This data was obtained using Microscale Thermophoresis (MST).
| Inhibitor | Target Protein | Technique | Dissociation Constant (Kd) |
| PTC-209HBr | EV-A71 VP1 (Wild Type) | MST | 0.245 µM |
| PTC-209HBr | EV-A71 VP1 (N104S Mutant) | MST | 3.11 µM |
| PTC-209HBr | EV-A71 VP1 (S243P Mutant) | MST | 51.8 µM |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflows for the binding affinity measurement techniques described in this document.
Caption: Simplified EV-A71 life cycle and points of therapeutic intervention.
Caption: General workflow for Surface Plasmon Resonance (SPR) experiments.
Caption: General workflow for Isothermal Titration Calorimetry (ITC) experiments.
Caption: General workflow for Microscale Thermophoresis (MST) experiments.
Caption: General workflow for Fluorescence Polarization (FP) experiments.
Detailed Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. A ligand (e.g., EV-A71 protein) is immobilized on the chip, and the analyte (e.g., inhibitor) is flowed over the surface. Binding causes an increase in mass on the chip surface, which alters the refractive index and is detected as a change in response units (RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant EV-A71 protein (e.g., VP1, 2A, or 3C protease)
-
Small molecule inhibitor (e.g., this compound)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Protein Purification: Express and purify the target EV-A71 protein (e.g., His-tagged VP1) using appropriate chromatography techniques. Ensure the protein is pure and properly folded. Dialyze the protein into the running buffer.
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified EV-A71 protein (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the small molecule inhibitor in running buffer (e.g., from 0.1x to 10x the expected Kd). Include a buffer-only injection as a blank for double referencing.
-
Inject the inhibitor dilutions over both the immobilized surface and a reference flow cell (activated and deactivated without protein) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
-
Surface Regeneration:
-
After each inhibitor injection cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. Test different regeneration conditions to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (EV-A71 protein) in a sample cell. The resulting heat change is measured and plotted against the molar ratio of ligand to protein to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant EV-A71 protein (e.g., 2A protease)
-
Small molecule inhibitor
-
Identical buffer for both protein and inhibitor (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, with a matched final concentration of DMSO, e.g., 2%).
Procedure:
-
Sample Preparation:
-
Express and purify the target EV-A71 protein.
-
Thoroughly dialyze both the protein and the inhibitor into the same buffer stock to minimize heats of dilution. Degas all solutions before use.
-
Determine the protein and inhibitor concentrations accurately using a reliable method (e.g., UV-Vis spectroscopy or BCA assay).
-
Prepare the protein solution at a concentration of approximately 25 µM and the inhibitor solution at a concentration 10-15 times higher (e.g., 250-375 µM).
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample cell and syringe with the experimental buffer.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell (approx. 300-400 µL).
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of small injections (e.g., 15-20 injections of ~2 µL each) of the inhibitor into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software.
-
The fitting will provide the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Protocol 3: Microscale Thermophoresis (MST)
Principle: MST measures the directed movement of molecules in a microscopic temperature gradient. This movement, called thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule. By fluorescently labeling the protein, its change in thermophoretic movement upon binding to an unlabeled inhibitor can be monitored to determine the binding affinity.
Materials:
-
MST instrument (e.g., Monolith NT.115)
-
Fluorescent labeling kit (e.g., NHS-ester reactive dye)
-
Purified recombinant EV-A71 protein
-
Small molecule inhibitor
-
MST buffer (e.g., PBS pH 7.4, 0.05% Tween-20)
-
MST capillaries
Procedure:
-
Protein Labeling:
-
Label the purified EV-A71 protein with a fluorescent dye according to the manufacturer's protocol. The labeling ratio should be optimized to ensure sufficient signal without affecting protein function.
-
Remove excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a 16-point serial dilution of the unlabeled inhibitor in MST buffer. The highest concentration should be at least 20-fold higher than the expected Kd.
-
Prepare a solution of the fluorescently labeled EV-A71 protein in MST buffer at a constant concentration (typically in the low nanomolar range, and below the expected Kd).
-
Mix each inhibitor dilution 1:1 with the labeled protein solution and incubate to reach binding equilibrium.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an IR laser to create a temperature gradient and monitor the change in fluorescence as molecules move out of the heated spot.
-
-
Data Analysis:
-
The change in normalized fluorescence (ΔFnorm), which is a result of both thermophoresis and temperature-related intensity changes, is plotted against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve with a suitable binding model (e.g., the Kd model) to determine the dissociation constant (Kd).
-
Protocol 4: Fluorescence Polarization (FP)
Principle: FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescently labeled molecule (the probe, e.g., a fluorescently tagged inhibitor) tumbles rapidly in solution and has a low polarization value. When it binds to a much larger protein, its rotation slows, and the polarization of its emitted light increases. This change can be used to measure binding affinity.
Materials:
-
Plate reader with FP capabilities
-
Fluorescently labeled inhibitor (probe)
-
Purified recombinant EV-A71 protein
-
Unlabeled inhibitor (for competition assays)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Black, low-volume microplates (e.g., 384-well)
Procedure:
A) Direct Binding Assay:
-
Probe Characterization: Synthesize or obtain a fluorescently labeled version of the inhibitor.
-
Assay Setup:
-
Prepare a serial dilution of the EV-A71 protein in the assay buffer.
-
Add a fixed, low concentration of the fluorescent probe (e.g., 1-10 nM) to each well.
-
Add the protein dilutions to the wells. Include controls with the probe only (minimum polarization) and probe with the highest protein concentration (maximum polarization).
-
-
Measurement:
-
Incubate the plate to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP).
-
-
Data Analysis:
-
Plot the change in mP against the protein concentration.
-
Fit the data to a one-site binding equation to determine the Kd.
-
B) Competition Assay (if the inhibitor itself cannot be labeled):
-
Probe Selection: A known fluorescent ligand that binds to the same site on the EV-A71 protein is required.
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled test inhibitor.
-
In each well, add a fixed concentration of the EV-A71 protein and the fluorescent probe (concentrations should be optimized to be around the Kd of the probe-protein interaction to give a high polarization signal).
-
Add the unlabeled inhibitor dilutions to the wells.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization. The unlabeled inhibitor will compete with the fluorescent probe for binding, causing a decrease in polarization.
-
Plot the mP values against the concentration of the unlabeled inhibitor.
-
Fit the data to a competitive binding equation to determine the IC50 value, which can then be converted to a Ki (an inhibition constant similar to Kd) using the Cheng-Prusoff equation.
-
References
- 1. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EV-A71 Mechanism of Entry: Receptors/Co-Receptors, Related Pathways and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insight into EV-A71 3A protein and its interaction with a peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallizing EV-A71 Capsid with a Capsid-Binding Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a major causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications in children.[1][2][3] The viral capsid, composed of four structural proteins (VP1, VP2, VP3, and VP4), is a crucial target for antiviral drug development.[1][2] Small molecule inhibitors that bind to a hydrophobic pocket within the VP1 protein can stabilize the capsid, prevent conformational changes required for uncoating, and ultimately inhibit the release of the viral genome into the host cell.[2][4][5] This document provides a detailed protocol for the crystallization of the EV-A71 capsid in complex with a representative capsid-binding inhibitor, WIN 51711, which serves as a model for other similar inhibitors. Understanding the structural basis of this interaction is paramount for the rational design of potent antiviral agents against EV-A71.
Principle
The protocol outlines the expression and purification of EV-A71 virus-like particles (VLPs) or infectious virions, followed by the co-crystallization with a capsid-binding inhibitor. The inhibitor, in this case WIN 51711, occupies a hydrophobic pocket in the VP1 protein, stabilizing the entire capsid structure and facilitating the formation of well-ordered crystals suitable for X-ray diffraction analysis.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the crystallization of the EV-A71 capsid-inhibitor complex, based on the successful crystallization with WIN 51711.[4]
| Parameter | Value | Reference |
| Protein | EV-A71 Virions | [4] |
| Protein Concentration | ~2 mg/mL | [4] |
| Buffer | Phosphate-Buffered Saline (PBS) | [4] |
| Inhibitor | WIN 51711 | [4] |
| Inhibitor Concentration for Soaking | 600 µM | [4] |
| Crystallization Method | Hanging Drop Vapor Diffusion | [4] |
| Drop Composition | 0.83 µL EV-A71 (~2 mg/mL), 0.17 µL Reservoir Solution | [4] |
| Reservoir Solution | 0.2 M Sodium Citrate, 0.1 M Tris pH 8.5, 30% (v/v) PEG 400 | [4] |
| Well Solution | 1.8 M Sodium Acetate, 0.1 M Bis-Tris propane, pH 7.0 | [4] |
| Incubation Time | ~1 week | [4] |
| Crystal Resolution | 3.2 Å | [4][5] |
Experimental Protocols
EV-A71 Virus Propagation and Purification
This protocol describes the production and purification of infectious EV-A71 virions. Alternatively, non-infectious virus-like particles (VLPs) can be produced in systems like baculovirus-infected insect cells and purified using similar chromatographic techniques.[6][7][8]
Materials:
-
Hela cells
-
EV-A71 inoculum
-
DMEM supplemented with 5% fetal bovine serum
-
Purification Buffer (10 mM Tris-HCl, 200 mM NaCl, 50 mM MgCl₂, pH 7.5)[9]
-
Polyethylene glycol (PEG) 8000
-
DNase I
-
EDTA
-
30% (w/v) Sucrose (B13894) in Purification Buffer
-
10-35% Potassium Tartrate (K-Tartrate) step gradient in Purification Buffer[9]
-
100 kDa cutoff spin concentrators
Procedure:
-
Infect 90-95% confluent Hela cell monolayers with EV-A71 at a multiplicity of infection (MOI) of 0.1.[9]
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Add fresh media and continue the infection at 37°C until cytopathic effects are observed.
-
Harvest the cells and lyse them by freeze-thawing or sonication.
-
Clarify the lysate by centrifugation at 13,000 rpm for 15 minutes at 4°C.[9]
-
Precipitate the virus from the supernatant by adding PEG 8000 to a final concentration of 8% and NaCl to 0.5 M, followed by overnight stirring at 4°C.[9]
-
Pellet the precipitated virus by centrifugation at 13,000 rpm for 45 minutes at 4°C.[9]
-
Resuspend the pellet in Purification Buffer and treat with DNase I.
-
Layer the virus suspension over a 30% sucrose cushion and pellet by ultracentrifugation (e.g., 48,000 rpm for 2 hours at 4°C).[9]
-
Resuspend the pellet in Purification Buffer and apply to a 10-35% K-Tartrate step gradient for final purification by ultracentrifugation (e.g., 36,000 rpm for 2 hours at 4°C).[9]
-
Collect the visible virus bands by side puncture.[9]
-
Remove the K-Tartrate and concentrate the virus using a 100 kDa cutoff spin concentrator, exchanging the buffer to PBS.
-
Determine the final protein concentration (e.g., by Bradford assay or Nanodrop).
Crystallization of EV-A71 Capsid in Complex with Inhibitor
This protocol is adapted from the crystallization of EV-A71 with WIN 51711 and can be used as a starting point for other capsid-binding inhibitors.[4]
Materials:
-
Purified EV-A71 virions (~2 mg/mL in PBS)
-
Capsid-binding inhibitor stock solution (e.g., WIN 51711 in DMSO)
-
Reservoir Solution: 0.2 M Sodium Citrate, 0.1 M Tris pH 8.5, 30% (v/v) PEG 400[4]
-
Well Solution: 1.8 M Sodium Acetate, 0.1 M Bis-Tris propane, pH 7.0[4]
-
Crystallization plates (e.g., hanging drop vapor diffusion plates)
-
Pipetting devices for sub-microliter volumes
Procedure:
-
Prepare the crystallization setup using the hanging drop vapor diffusion method.
-
Pipette 500 µL of the Well Solution into the reservoir of the crystallization plate.
-
To prepare the hanging drop, mix 0.83 µL of the EV-A71 protein solution with 0.17 µL of the Reservoir Solution on a siliconized cover slip.[4]
-
For co-crystallization, the inhibitor can be added to the protein solution before setting up the drop. The final concentration of the inhibitor should be optimized.
-
Alternatively, for soaking experiments, grow the native EV-A71 crystals first and then transfer them to a drop containing the inhibitor (e.g., 600 µM WIN 51711) for a defined period before X-ray diffraction analysis.[4]
-
Seal the well with the cover slip.
-
Incubate the plates at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days to a week. Crystals are expected to form within one week.[4]
-
Once crystals of sufficient size are obtained, they can be cryo-protected and flash-cooled in liquid nitrogen for X-ray data collection.
Visualizations
Caption: Experimental workflow for the crystallization of EV-A71 with a capsid-binding inhibitor.
Caption: Mechanism of action for an EV-A71 capsid-binding inhibitor.
References
- 1. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in anti-EV-A71 drug development research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of human enterovirus 71 in complex with a capsid-binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of human enterovirus 71 in complex with a capsid-binding inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, purification and characterization of enterovirus-71 virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of EV71 virus-like particle purification processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enterovirus 71 Virus Propagation and Purification - PMC [pmc.ncbi.nlm.nih.gov]
Application of EV-A71-IN-1 in Elucidating Viral Uncoating Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus and a primary causative agent of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. The entry of EV-A71 into a host cell is a multi-step process culminating in the release of the viral genome into the cytoplasm, a critical phase known as uncoating. This process is initiated by the interaction of the viral capsid with host cell receptors, which triggers conformational changes in the capsid structure. A key player in this process is a hydrophobic pocket within the viral protein 1 (VP1). The stability of the viral capsid is maintained by a "pocket factor," typically a lipid molecule, residing in this hydrophobic pocket. Upon receptor binding, this pocket factor is displaced, leading to capsid destabilization and subsequent RNA release. Small molecule inhibitors that bind to this VP1 pocket with high affinity can prevent these conformational changes, effectively "gluing" the capsid shut and inhibiting uncoating.
EV-A71-IN-1 is a potent aminothiazole derivative that acts as a capsid inhibitor for EV-A71. It exhibits strong antiviral activity by binding to the VP1 capsid protein and obstructing the interaction between the virus and its host receptor, human scavenger receptor class B member 2 (hSCARB2). This action effectively halts the viral uncoating process, preventing the release of the viral genome and subsequent replication. These application notes provide detailed protocols for utilizing this compound as a tool to study the uncoating stage of the EV-A71 life cycle.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound against various EV-A71 strains and other enteroviruses, as well as its cytotoxicity profile.
| Compound | Virus Strain/Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) * |
| This compound | EV-A71 (BrCr) in RD cells | 0.27 | >56.2 | >208 |
| This compound | EV-A71 (GZ-CII) in RD cells | 0.31 | >56.2 | >181 |
| This compound | EV-A71 (HeN09) in RD cells | 0.29 | >56.2 | >194 |
| This compound | EV-A71 (G082) in RD cells | 0.33 | >56.2 | >170 |
| This compound | CV-A16 in RD cells | 0.45 | >56.2 | >125 |
| This compound | EV-D68 in RD cells | 0.52 | >56.2 | >108 |
| This compound | Echov-6 in RD cells | 0.68 | >56.2 | >83 |
| This compound | CV-B2 in RD cells | 0.75 | >56.2 | >75 |
| This compound | CV-B6 in RD cells | 0.81 | >56.2 | >69 |
*EC50 (50% effective concentration) is the concentration of the compound that inhibits the viral cytopathic effect by 50%. *CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. *SI (Selectivity Index) is calculated as CC50/EC50.
Experimental Protocols
Protocol 1: Time-of-Addition Assay to Determine the Stage of Viral Replication Inhibition
This assay is designed to identify the specific stage of the EV-A71 replication cycle that is inhibited by this compound. By adding the compound at different time points relative to viral infection, it is possible to distinguish between inhibition of early events (attachment, entry, uncoating) and later events (RNA replication, protein synthesis, assembly).
Materials:
-
Human rhabdomyosarcoma (RD) cells
-
EV-A71 virus stock
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Reagents for quantifying viral RNA (e.g., qRT-PCR kit) or viral protein (e.g., antibodies for Western blot or immunofluorescence)
Procedure:
-
Seed RD cells in 96-well plates and incubate overnight to form a monolayer.
-
Infect the cells with EV-A71 at a multiplicity of infection (MOI) of 1.
-
Add this compound at a final concentration of 2 µM at various time points:
-
Pre-infection: Add the compound 1 hour before viral infection.
-
Co-infection: Add the compound at the same time as the virus (0 hours).
-
Post-infection: Add the compound at 2, 4, 6, and 8 hours after viral infection.
-
-
Incubate the plates for a full replication cycle (e.g., 12-24 hours).
-
After incubation, harvest the cell lysates and/or supernatants.
-
Quantify the level of viral replication by measuring viral RNA (qRT-PCR) or viral protein (Western blot or immunofluorescence).
-
Compare the results from the different time points to a no-drug control. Potent inhibition when the compound is added early in the infection cycle suggests that it targets an early stage like uncoating.[1]
Protocol 2: Viral Entry Assay to Assess Inhibition of Attachment and Internalization
This protocol directly assesses the ability of this compound to block the initial steps of viral entry, including attachment to the cell surface and subsequent internalization.
Materials:
-
RD cells
-
EV-A71 virus stock
-
This compound
-
Cold PBS
-
Cell culture medium
-
12-well plates
-
Reagents for qRT-PCR or Western blot
Procedure:
-
Seed RD cells in 12-well plates and grow to confluence.
-
Pre-incubate EV-A71 (MOI of 30) with or without this compound at a final concentration of 3.2 µM at 37°C for 1 hour.
-
Add the virus-compound mixture to the cells and incubate at 4°C for 1 hour to allow for viral attachment.
-
To measure attachment , wash the cells five times with cold PBS to remove unbound virus. Harvest the cells immediately (0 hours post-infection) and quantify the amount of cell-associated viral RNA or protein.
-
To measure entry , after the 1-hour attachment step at 4°C, shift the plates to 37°C to allow for internalization of the bound virus.
-
At a specific time point post-temperature shift (e.g., 4 hours), harvest the cells and quantify the amount of intracellular viral RNA or protein.
-
A significant reduction in cell-associated virus in the attachment assay or intracellular virus in the entry assay in the presence of this compound indicates that the compound interferes with these early steps.[2]
Protocol 3: Microscale Thermophoresis (MST) to Demonstrate Direct Binding to the Viral Capsid
MST is a biophysical technique used to quantify the interaction between molecules in solution. This protocol can be used to demonstrate the direct binding of this compound to the EV-A71 virion.
Materials:
-
Purified EV-A71 virions
-
This compound
-
Fluorescent labeling dye (e.g., NHS-ester dye for labeling proteins)
-
MST instrument and capillaries
-
Buffer (e.g., PBS)
Procedure:
-
Label the purified EV-A71 virions with a fluorescent dye according to the manufacturer's instructions.
-
Prepare a series of dilutions of this compound in the appropriate buffer.
-
Mix the fluorescently labeled EV-A71 with each dilution of this compound.
-
Load the samples into MST capillaries.
-
Perform the MST experiment according to the instrument's protocol.
-
Analyze the data to determine the binding affinity (Kd) of this compound to the EV-A71 capsid. A measurable Kd value confirms a direct interaction.
Visualizations
Caption: Mechanism of EV-A71 entry and uncoating, and inhibition by this compound.
Caption: Workflow for the time-of-addition assay to study this compound's mechanism.
Caption: Logical flow of the viral entry assay to assess attachment and internalization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Antiviral Compound Concentration for EV-A71 Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antiviral compounds against Enterovirus A71 (EV-A71). The following sections offer guidance on optimizing the concentration of a novel inhibitor, EV-A71-IN-1, for potent antiviral effects while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent capsid inhibitor that binds to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm. By blocking this crucial early step in the viral life cycle, this compound effectively inhibits viral replication.
Q2: Which cell lines are suitable for testing the antiviral activity of this compound?
A2: Several cell lines are susceptible to EV-A71 infection and are commonly used for antiviral screening. These include:
-
RD (human rhabdomyosarcoma) cells: Highly susceptible and frequently used for EV-A71 propagation and antiviral assays.
-
Vero (African green monkey kidney) cells: Another commonly used cell line for EV-A71 studies, known for its clear cytopathic effect (CPE).
-
SH-SY5Y (human neuroblastoma) cells: Relevant for studying neurotropic effects of EV-A71.
-
Caco-2 (human colorectal adenocarcinoma) cells: Useful for modeling infection in intestinal cells.[2]
The choice of cell line may influence the optimal concentration of this compound, and it is recommended to test in a cell line relevant to your research focus.
Q3: What is the expected range for the half-maximal effective concentration (EC50) of this compound?
A3: The EC50 value for this compound can vary depending on the EV-A71 strain, the cell line used, and the specific assay conditions. Based on data from similar capsid inhibitors, the EC50 is expected to be in the nanomolar to low micromolar range. For instance, the imidazolidinone derivative PR66 has an IC50 of 0.019 µM against the EV-A71 2231 strain.[1]
Q4: How can I determine the cytotoxicity of this compound?
A4: Cytotoxicity is typically assessed using a cell viability assay, such as the MTT, MTS, or CellTiter-Glo assay. These assays measure the metabolic activity of the cells, which correlates with cell viability. The half-maximal cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%. A higher CC50 value indicates lower cytotoxicity.
Q5: What is a good selective index (SI) for an antiviral compound?
A5: The selective index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a wider therapeutic window, meaning the compound is effective against the virus at concentrations that are not toxic to the host cells. Generally, an SI value of 10 or greater is considered promising for further development.[3]
Troubleshooting Guides
Issue 1: High Variability in EC50 Values Between Experiments
Possible Cause 1: Inconsistent Virus Titer.
-
Solution: Ensure that the virus stock is properly tittered and that the same multiplicity of infection (MOI) is used for each experiment. It is recommended to re-titer the virus stock periodically to ensure consistency.
Possible Cause 2: Variation in Cell Seeding Density.
-
Solution: Maintain a consistent cell seeding density across all wells and plates. Uneven cell distribution can lead to variability in the number of cells infected and, consequently, the apparent antiviral effect.
Possible Cause 3: Instability of the Compound.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. If the compound is sensitive to light or temperature, take appropriate precautions during storage and handling.
Issue 2: No Significant Antiviral Effect Observed
Possible Cause 1: Incorrect Concentration Range.
-
Solution: The concentrations of this compound being tested may be too low. Perform a dose-response experiment with a wider range of concentrations, typically from nanomolar to high micromolar, to identify the effective range.
Possible Cause 2: EV-A71 Strain is Resistant.
-
Solution: Some EV-A71 strains may have natural resistance to certain inhibitors. Test the activity of this compound against a reference, sensitive strain of EV-A71 to confirm its intrinsic activity. If resistance is suspected, sequencing the VP1 capsid protein of the resistant strain may reveal mutations in the inhibitor's binding site.
Possible Cause 3: Inappropriate Timing of Compound Addition.
-
Solution: As a capsid inhibitor, this compound is expected to be most effective when present during the early stages of infection (adsorption and entry). A time-of-addition experiment can help determine the optimal window for its antiviral activity.
Issue 3: High Cytotoxicity Observed at Effective Antiviral Concentrations
Possible Cause 1: Off-Target Effects of the Compound.
-
Solution: The compound may be interacting with cellular targets in addition to the viral capsid. It may be necessary to modify the chemical structure of the inhibitor to improve its selectivity.
Possible Cause 2: Cell Line is Particularly Sensitive.
-
Solution: Test the cytotoxicity of this compound in different cell lines to determine if the observed toxicity is cell-type specific.
Possible Cause 3: Assay-Specific Artifacts.
-
Solution: Some cytotoxicity assays can be affected by the chemical properties of the compound. Confirm the cytotoxicity results using an alternative method (e.g., trypan blue exclusion or a different metabolic assay).
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of Representative EV-A71 Capsid Inhibitors
| Compound | Target | EC50 / IC50 (µM) | CC50 (µM) | Selective Index (SI) | Cell Line | EV-A71 Strain |
| Pleconaril | VP1 Capsid | > 262 | > 100 | - | RD | - |
| Rupintrivir | 3C Protease | 0.18 | > 100 | > 555 | RD | FY573 |
| PR66 | VP1 Capsid | 0.019 | > 25 | > 1315 | - | 2231 |
| PTC-209HBr | VP1 Capsid | sub-µM | - | - | RD, Vero | - |
| Pirodavir | VP1 Capsid | - | - | - | RD, Vero | - |
Data compiled from multiple sources.[1] EC50 and IC50 values are often used interchangeably to denote the concentration for 50% inhibition of viral activity.
Experimental Protocols
Protocol 1: Antiviral Activity Assay (CPE Reduction Assay)
-
Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., RD cells) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in cell culture medium.
-
Infection and Treatment: Remove the growth medium from the cells and add the diluted compound. Subsequently, infect the cells with EV-A71 at a pre-determined multiplicity of infection (MOI), typically 0.01 to 0.1. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed in the virus-only control wells.
-
CPE Assessment: Observe the cells under a microscope and score the CPE for each well. Alternatively, cell viability can be quantified using an MTT or similar assay.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a 96-well plate with the same cell line and density as in the antiviral assay.
-
Compound Treatment: Add the same serial dilutions of this compound to the cells. Include a vehicle-only control.
-
Incubation: Incubate the plate under the same conditions and for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: EV-A71 infection activates the PI3K/Akt/mTOR pathway.
Caption: Workflow for determining antiviral efficacy and cytotoxicity.
Caption: Troubleshooting guide for ineffective antiviral results.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cordycepin Inhibits Enterovirus A71 Replication and Protects Host Cell from Virus-Induced Cytotoxicity through Adenosine Action Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in EV-A71-IN-1 experiments
Disclaimer: The compound "EV-A71-IN-1" is not specifically identified in the public scientific literature. This guide provides comprehensive troubleshooting advice and experimental protocols applicable to the study of Enterovirus A71 (EV-A71) inhibitors in general. The principles and methodologies described are intended to serve as a valuable resource for researchers encountering inconsistent results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Enterovirus A71 (EV-A71) and why is it studied? A1: Enterovirus A71 (EV-A71) is a non-enveloped, single-stranded RNA virus belonging to the Picornaviridae family.[1] It is a major cause of Hand, Foot, and Mouth Disease (HFMD), primarily affecting infants and young children.[1] While typically mild, EV-A71 infections can lead to severe neurological complications, such as brainstem encephalitis, acute flaccid paralysis, and even death, making it a significant public health concern.[2] The lack of broadly approved antiviral therapies drives extensive research into finding effective inhibitors.[1]
Q2: What are the common targets for EV-A71 inhibitors? A2: EV-A71 inhibitors target various stages of the viral life cycle. Key targets include:
-
Viral Capsid: Compounds that bind to the viral capsid can prevent the virus from attaching to host cells or uncoating to release its genetic material.[3]
-
Viral Proteases (2Apro and 3Cpro): These enzymes are essential for cleaving the viral polyprotein into functional proteins. Inhibiting them halts viral replication.
-
RNA-dependent RNA Polymerase (3Dpol): This enzyme is crucial for replicating the viral RNA genome.
-
Host Factors: Some strategies involve targeting host cell proteins or pathways that the virus hijacks for its own replication.
Q3: What is a Cytopathic Effect (CPE) Reduction Assay? A3: A CPE reduction assay is a common method to screen for antiviral activity. Cells are infected with a virus, which typically causes visible damage or death, known as the cytopathic effect. In the presence of an effective antiviral compound, this damage is reduced or prevented. The assay quantifies the ability of a compound to protect cells from virus-induced death.
Q4: What is the difference between EC50, CC50, and the Selectivity Index (SI)? A4:
-
EC50 (50% Effective Concentration): The concentration of a drug that inhibits a specific biological function, such as viral replication, by 50%. A lower EC50 indicates higher potency.
-
CC50 (50% Cytotoxic Concentration): The concentration of a drug that causes the death of 50% of uninfected cells. It is a measure of the drug's toxicity to the host cells.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). The SI represents the therapeutic window of a compound. A higher SI is desirable, as it indicates that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells.
Troubleshooting Inconsistent Experimental Results
Inconsistent results in antiviral assays can arise from multiple factors related to the virus, host cells, inhibitor compound, or the experimental procedure itself.
Issue 1: High Variability in Viral Titer or CPE
Question: My virus control wells show inconsistent cell death (CPE), and my plaque assays have highly variable plaque counts between replicates. Why is this happening?
Answer: This issue often points to problems with the viral stock or the infection process.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Virus Titer | Always use a freshly thawed aliquot of viral stock for each experiment to avoid degradation from multiple freeze-thaw cycles. Re-titer your viral stock regularly using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay to ensure you are using an accurate Multiplicity of Infection (MOI). |
| High Passage Number of Virus | High-passage virus stocks can accumulate mutations, leading to altered virulence or plaque morphology. Use low-passage viral stocks for all experiments to ensure consistency. |
| Improper Virus Adsorption | Ensure the cell monolayer is not disturbed during the removal of media and addition of the viral inoculum. Gently rock the plates during the adsorption period (e.g., every 15-20 minutes) to ensure even distribution of the virus across the cell monolayer. |
| Cell Monolayer is Not Confluent | If the cell monolayer is not 100% confluent at the time of infection, the virus will spread unevenly, leading to inconsistent CPE or plaque sizes. Ensure cells are seeded at the correct density to reach full confluency on the day of the experiment. |
Issue 2: Inhibitor Shows High Efficacy in One Experiment and None in the Next
Question: My potential EV-A71 inhibitor showed promising results initially, but I cannot reproduce the data. What could be wrong?
Answer: This type of inconsistency often relates to the inhibitor itself or the experimental conditions.
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | Some compounds are sensitive to light, temperature, or pH. Prepare fresh stock solutions and dilutions of the inhibitor for each experiment. Store stock solutions according to the manufacturer's instructions, typically in small aliquots at -20°C or -80°C. |
| Compound Precipitation | The inhibitor may not be fully soluble in the cell culture medium, especially at higher concentrations. Visually inspect the wells for any signs of precipitation. Determine the maximum soluble concentration of your compound in the assay medium. If using a solvent like DMSO, ensure the final concentration in the well is non-toxic to the cells (typically ≤0.5%). |
| Variability in Cell Health | The metabolic state of cells can affect both viral replication and compound activity. Use cells within a consistent, low passage number range. Ensure cells are healthy and actively dividing before seeding for an experiment. Perform a cell viability assay on your mock-treated cells to confirm they are healthy. |
| Inconsistent Incubation Times | The timing of compound addition relative to infection is critical. Follow a strict, consistent timeline for pre-incubation, infection, and post-incubation steps for all experiments. |
Issue 3: High Cytotoxicity Observed, Masking Antiviral Effect
Question: My compound appears to inhibit the virus, but it also kills the host cells at similar concentrations. How can I differentiate between true antiviral activity and general cytotoxicity?
Answer: It is crucial to uncouple the antiviral effect from cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| Narrow Therapeutic Window | The compound may be inherently toxic. The primary goal is to find compounds with a high Selectivity Index (SI). |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic. Always include a "vehicle control" (cells treated with the same concentration of solvent used to dissolve the inhibitor, but without the inhibitor) to assess solvent-specific toxicity. |
| Assay Interference | Some compounds can interfere with the reagents used in cytotoxicity assays (e.g., reducing MTT reagent non-enzymatically). If you suspect interference, confirm cytotoxicity using an orthogonal method (e.g., measure LDH release or use a dye-based live/dead stain). |
| Non-Specific Effect | The observed "antiviral" effect might simply be a consequence of the cells dying, which prevents the virus from replicating. Always run a cytotoxicity assay in parallel on uninfected cells using the same compound concentrations and incubation times. This will allow you to calculate the CC50 and determine the SI. |
Experimental Protocols
Protocol 1: Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of an inhibitor to reduce the number of plaques formed by the virus.
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero or RD cells) into 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Compound Dilution: Prepare serial dilutions of your inhibitor (e.g., this compound) in serum-free cell culture medium.
-
Virus-Inhibitor Incubation: In a separate plate or tubes, mix a constant amount of EV-A71 (e.g., 50-100 Plaque Forming Units, PFU) with each dilution of the inhibitor. Include a "virus control" well with virus but no inhibitor. Incubate this mixture at 37°C for 1 hour.
-
Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with the virus-inhibitor mixtures.
-
Adsorption: Incubate the plates at 37°C for 1 hour, gently rocking every 15 minutes to allow the virus to adsorb to the cells.
-
Overlay: Gently remove the inoculum and add an overlay medium (e.g., medium containing 1.2% Avicel or 0.5% methylcellulose) to each well. This semi-solid medium restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible in the virus control wells.
-
Staining: Remove the overlay. Fix the cells with 4% paraformaldehyde for 20 minutes. Stain the cell monolayer with a 0.1% crystal violet solution.
-
Quantification: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus control. Determine the EC50 value.
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of your inhibitor to the wells. Include "cell control" wells (no inhibitor) and "vehicle control" wells (solvent only).
-
Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the compound concentration to determine the CC50.
Data Presentation
Table 1: Examples of Reported Anti-EV-A71 Compounds
This table provides reference data for known inhibitors, which can be useful for comparison and as positive controls in experiments.
| Compound | Target | Reported EC50 | Cell Line | Reference |
| Rupintrivir | 3C Protease | - | - | |
| Suramin | Virus Binding | - | RD | |
| Itraconazole (ITZ) | Viral Replication | - | RD, Vero | |
| Favipiravir | 3D Polymerase | 68.74 µM | RD | |
| PR66 | VP1 Capsid Protein | 0.019 µM | - | |
| ICA135 | VP1 Capsid Protein | 3.047 µM | - | |
| NF449 | Capsid Protein | - | - |
Note: EC50 values can vary significantly based on the virus strain, cell line, and assay conditions used.
Mandatory Visualizations
EV-A71 Viral Life Cycle and Potential Inhibitor Targets
Caption: Key stages of the EV-A71 life cycle and targets for antiviral inhibitors.
General Experimental Workflow for Antiviral Compound Screening
Caption: A logical workflow for screening and validating potential antiviral compounds.
Troubleshooting Logic for Inconsistent Results
Caption: A flowchart to diagnose the source of inconsistent experimental results.
References
- 1. Antiviral candidates for enterovirus 71: targeting viral proteome and stage-specific lifecycle interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Anti-Enterovirus A71 Compounds Discovered by Repositioning Antivirals from the Open-Source MMV Pandemic Response Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of EV-A71-IN-1 Delivery In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the in vivo delivery of EV-A71-IN-1, a potent inhibitor of the Enterovirus A71 (EV-A71) capsid protein. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a capsid-binding inhibitor. It specifically targets the VP1 protein of the EV-A71 capsid, a crucial component for the virus's attachment to host cells. By binding to VP1, this compound blocks the interaction between the virus and its primary host cell receptor, human scavenger receptor class B 2 (hSCARB2). This inhibition of attachment prevents the virus from entering host cells, thereby halting the replication cycle at a very early stage.[1][2]
Q2: What is the recommended animal model for in vivo efficacy studies of this compound?
A2: Standard laboratory mice are not susceptible to EV-A71 infection. Therefore, transgenic or knock-in mouse models expressing the human SCARB2 receptor (hSCARB2) are the recommended models for in vivo efficacy studies.[3][4] These mice are susceptible to EV-A71 infection and develop clinical signs, such as hind limb paralysis, making them suitable for evaluating the protective effects of antiviral compounds. Neonatal mice are particularly susceptible and are often used in these studies.[5]
Q3: What are the common challenges encountered with the in vivo delivery of this compound and similar capsid inhibitors?
A3: Like many small molecule inhibitors, this compound is likely to have poor water solubility. This can lead to challenges in achieving the desired concentration for in vivo administration and can impact bioavailability. Other potential issues include metabolic instability and the development of viral resistance through mutations in the VP1 protein.
Q4: How can I improve the solubility of this compound for in vivo administration?
A4: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound. These include the use of co-solvents (e.g., DMSO, PEG400), cyclodextrins, or lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[6][7] The choice of formulation will depend on the specific physicochemical properties of the compound and the intended route of administration.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the in vivo evaluation of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no in vivo efficacy despite proven in vitro activity. | Poor bioavailability due to low solubility. | 1. Analyze the formulation of this compound. Consider using solubility-enhancing excipients like cyclodextrins or lipid-based carriers. 2. Evaluate different routes of administration (e.g., oral gavage vs. intraperitoneal injection) to see if it improves exposure. 3. Conduct pharmacokinetic (PK) studies to determine the concentration of the compound in the plasma and target tissues over time. |
| Rapid metabolism of the compound. | 1. Perform in vitro metabolic stability assays using liver microsomes to assess the rate of degradation. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or chemical modification of the compound to block metabolic sites. | |
| Viral resistance. | 1. Sequence the VP1 gene from viruses isolated from treated animals that show breakthrough infection to identify potential resistance mutations. 2. Test the efficacy of this compound against known resistant mutants in vitro. | |
| Toxicity or adverse effects observed in treated animals (e.g., weight loss, lethargy). | Off-target effects of the compound. | 1. Perform a dose-response toxicity study to determine the maximum tolerated dose (MTD). 2. Include a vehicle control group to ensure the observed toxicity is not due to the formulation excipients. 3. Conduct histological analysis of major organs to identify any pathological changes. |
| Issues with the formulation. | 1. Ensure the pH and osmolality of the formulation are within a physiologically acceptable range. 2. Check for any precipitation of the compound in the formulation before and during administration. | |
| High variability in viral load or clinical scores within the same treatment group. | Inconsistent dosing. | 1. Ensure accurate and consistent administration of the compound. For oral gavage, verify proper placement to avoid accidental administration into the lungs. 2. Prepare fresh formulations for each experiment to avoid degradation. |
| Variable virus challenge dose. | 1. Ensure the virus stock is properly tittered and that each animal receives the same infectious dose. 2. Use a consistent route of infection. |
Quantitative Data
The following tables summarize the in vitro antiviral activity and in vivo efficacy of EV-A71 capsid inhibitors. While specific data for this compound is limited in the public domain, the data for similar capsid inhibitors provide a valuable reference.
Table 1: In Vitro Antiviral Activity of EV-A71 Capsid Inhibitors
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| PTC-209HBr (Capsid Binder) | EV-A71 | Vero | ~0.245 (Kd) | >3.2 | - | [2] |
| Pirodavir (VP1 Inhibitor) | EV-A71 | - | - | - | - | [2] |
| Enviroxime (3A Inhibitor) | EV-A71 | - | - | - | - | [2] |
| PR66 (Imidazolidinone) | EV-A71/2231 | RD | 0.019 ± 0.001 | >10 | >526 | [1] |
| G197 (Capsid Inhibitor) | EV-A71 | RD | - | - | - | [8] |
| N373 (PI4KIIIbeta Inhibitor) | EV-A71 | RD | - | - | - | [8] |
Table 2: In Vivo Efficacy of EV-A71 Capsid Inhibitors in Mouse Models
| Compound | Mouse Model | Virus Strain | Dose and Route | Key Findings | Reference |
| PR66 | ICR neonatal mice | EV-A71/4643/MP4 | 10 mg/kg/day (oral or IP) | Increased survival rate and protection against hind-limb paralysis. Reduced viral titers in brain and muscle. | [9] |
| G197 & N373 | - | EV-A71 | - | Combination significantly improved survival and pathology in infected mice. | [8] |
| Astragaloside A | Neonatal mice | EV-A71 | - | Rescued impairment of T cell immune response and showed potent therapeutic efficacy. | [10] |
Experimental Protocols
In Vivo Efficacy Evaluation in hSCARB2 Transgenic Mice
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound.
Materials:
-
hSCARB2 transgenic or knock-in mice (e.g., 1-week-old neonates).[3][4]
-
EV-A71 virus stock of a known titer (e.g., a mouse-adapted strain).
-
This compound formulated for in vivo administration.
-
Vehicle control (formulation without the active compound).
-
Sterile syringes and needles for injection or gavage.
-
Calipers for measuring clinical scores.
-
Anesthetic and euthanasia agents.
-
Tissue collection and storage supplies.
Procedure:
-
Animal Acclimatization: Acclimate the mice to the facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment: Administer this compound or vehicle control to the respective groups at the predetermined dosing schedule (e.g., once or twice daily) and route (e.g., oral gavage or intraperitoneal injection). Treatment can be initiated before or after viral challenge depending on the study design (prophylactic or therapeutic).
-
Viral Challenge: Infect the mice with a lethal or sublethal dose of EV-A71 via the desired route (e.g., intraperitoneal or intracranial injection).[3][4]
-
Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss, reduced mobility, and hind limb paralysis. Assign a clinical score to each mouse based on the severity of symptoms.
-
Endpoint: The experiment can be terminated at a predetermined time point or when animals in the control group reach a humane endpoint.
-
Data Collection:
-
Record daily body weight and clinical scores.
-
At the endpoint, collect blood samples for serological analysis and tissues (e.g., brain, spinal cord, muscle) for virological and histological analysis.
-
-
Viral Load Quantification: Determine the viral load in the collected tissues using quantitative reverse transcription PCR (qRT-PCR) or a plaque assay.
-
Statistical Analysis: Analyze the data using appropriate statistical methods to compare the survival rates, clinical scores, and viral loads between the treatment and control groups.
Formulation of a Poorly Soluble Compound for Oral Administration
This protocol provides a general method for preparing a formulation of a compound with low aqueous solubility.
Materials:
-
This compound powder.
-
Solubilizing agents (e.g., DMSO, PEG400, Tween 80, Cremophor EL).
-
Vehicle (e.g., water, saline, phosphate-buffered saline).
-
Vortex mixer.
-
Sonicator.
Procedure:
-
Solubility Testing: First, determine the solubility of this compound in various individual solvents and co-solvent systems to identify a suitable vehicle.
-
Preparation of a Co-solvent Formulation (Example): a. Weigh the required amount of this compound. b. Dissolve the compound in a small volume of a strong organic solvent like DMSO. c. Gradually add a co-solvent such as PEG400 while vortexing to maintain a clear solution. d. Add a surfactant like Tween 80 to improve stability and aid in emulsification. e. Finally, bring the solution to the final volume with an aqueous vehicle like water or saline, adding it dropwise while vortexing.
-
Visual Inspection: Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Stability Check: Assess the short-term stability of the formulation at room temperature and at 4°C to ensure the compound remains in solution during the course of the experiment.
-
Vehicle Control: Prepare a vehicle control formulation containing the same excipients in the same proportions but without this compound.
Visualizations
EV-A71 Life Cycle and Mechanism of this compound Action
Caption: EV-A71 life cycle and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical method for evaluating the in vivo efficacy of EVA-71 vaccine using a hSCARB2 knock-in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical method for evaluating the in vivo efficacy of EVA-71 vaccine using a hSCARB2 knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Novel capsid binder and PI4KIIIbeta inhibitors for EV-A71 replication inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo studies of a potent capsid-binding inhibitor of enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Severe enterovirus A71 infection is associated with dysfunction of T cell immune response and alleviated by Astragaloside A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of EV-A71-IN-1
This technical support center is designed for researchers, scientists, and drug development professionals using EV-A71-IN-1, a potent inhibitor of the Enterovirus A71 (EV-A71) 3C protease (3Cpro). While this compound is a valuable tool for studying the viral life cycle and for antiviral drug development, its off-target effects can lead to confounding results. This guide provides troubleshooting strategies and answers to frequently asked questions to help you identify, understand, and mitigate these effects in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a peptidomimetic compound designed to competitively inhibit the viral 3C protease (3Cpro). This protease is essential for the cleavage of the viral polyprotein into mature structural and non-structural proteins required for viral replication.[1] By blocking 3Cpro activity, this compound effectively halts the viral life cycle.
Q2: What are the potential off-target effects of this compound?
A2: As a peptidomimetic inhibitor, this compound has the potential to interact with host cell proteases that have similar substrate specificities. Additionally, off-target inhibition of cellular kinases has been observed with some protease inhibitors.[2][3] These unintended interactions can lead to cellular toxicity, modulation of signaling pathways, and misinterpretation of experimental results.
Q3: What are the initial signs of off-target effects in my cell-based assays?
A3: Common indicators of off-target effects include:
-
Unexpected cytotoxicity: The observed cell death is greater than what can be attributed to the inhibition of viral replication alone.
-
Discrepancy between antiviral activity and cytotoxicity: The concentration required to inhibit the virus is very close to the concentration that causes cell death.
-
Inconsistent results with other 3Cpro inhibitors: A structurally different EV-A71 3Cpro inhibitor produces a different cellular phenotype.
-
Modulation of cellular pathways unrelated to viral replication: You observe changes in signaling pathways (e.g., apoptosis, inflammation) that are not directly linked to the known functions of the viral 3C protease.
Q4: How should I prepare and handle this compound?
A4: For optimal results and to avoid artifacts, follow these guidelines:
-
Solubility: Prepare a high-concentration stock solution in an appropriate solvent, such as DMSO.
-
Storage: Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5% DMSO).
Troubleshooting Guide
Issue 1: High Cellular Toxicity Observed at Effective Antiviral Concentrations
-
Possible Cause: The observed cytotoxicity may be an off-target effect of this compound rather than a consequence of inhibiting viral replication.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
-
Solutions:
-
Determine the 50% cytotoxic concentration (CC50): Perform a dose-response cytotoxicity assay (e.g., MTS or MTT assay) on uninfected cells to determine the concentration of this compound that causes 50% cell death.
-
Calculate the therapeutic index (TI): The TI is the ratio of the CC50 to the 50% effective concentration (EC50) for antiviral activity (TI = CC50/EC50). A high TI suggests that the antiviral effect is not due to general cytotoxicity.
-
Use the lowest effective concentration: If the TI is low, use the lowest concentration of this compound that gives a significant antiviral effect while minimizing cytotoxicity.
-
Employ orthogonal controls: Use a structurally different EV-A71 3Cpro inhibitor to confirm that the observed antiviral phenotype is not specific to the chemical scaffold of this compound.
-
Issue 2: Unexpected Modulation of a Cellular Signaling Pathway
-
Possible Cause: this compound may be inhibiting a host cell kinase or protease involved in the signaling pathway of interest. For example, some viral protease inhibitors have been shown to have off-target effects on cellular kinases.[2][3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected signaling modulation.
-
Solutions:
-
Confirm target engagement in cells: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the EV-A71 3Cpro in your cellular model.[4][5] A lack of a thermal shift may indicate that the observed phenotype is due to an off-target effect.
-
Perform kinome profiling: Screen this compound against a panel of human kinases to identify potential off-target interactions.
-
Validate off-target kinase inhibition: If kinome profiling identifies potential off-targets, validate these interactions using an in vitro kinase inhibition assay with the purified kinase.
-
Use a more specific inhibitor: If a specific off-target is confirmed, consider using a more selective inhibitor for that target as a control to dissect the on- and off-target effects.
-
Issue 3: Inconsistent Antiviral Activity
-
Possible Cause: The observed antiviral activity may be an artifact of the assay conditions or may be cell-type specific.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent antiviral activity.
-
Solutions:
-
Standardize viral stocks and cell cultures: Ensure that you are using a consistent titer of virus and that your cells are healthy and within a consistent passage number.
-
Optimize assay parameters: Optimize the multiplicity of infection (MOI) and the timing of inhibitor addition and endpoint analysis.
-
Use a robust antiviral assay: A plaque reduction assay is a gold-standard method for quantifying antiviral activity and is less prone to artifacts than some other methods.
-
Data Presentation
Table 1: Dose-Response of this compound on Viral Replication and Cell Viability
| Concentration (µM) | % Viral Replication Inhibition (Plaque Assay) | % Cell Viability (MTS Assay) |
| 100 | 99.8 ± 0.5 | 15.2 ± 3.1 |
| 33.3 | 99.5 ± 0.7 | 45.8 ± 4.5 |
| 11.1 | 98.2 ± 1.1 | 85.3 ± 5.2 |
| 3.7 | 95.6 ± 2.3 | 98.1 ± 3.8 |
| 1.2 | 80.1 ± 4.5 | 99.2 ± 2.5 |
| 0.4 | 55.3 ± 5.1 | 99.8 ± 1.9 |
| 0.1 | 20.7 ± 6.2 | 100.1 ± 2.1 |
| 0.04 | 5.2 ± 3.9 | 99.5 ± 2.8 |
| 0.01 | 1.1 ± 2.1 | 100.5 ± 1.5 |
| 0 (Vehicle) | 0 ± 1.8 | 100.0 ± 2.3 |
| EC50/CC50 (µM) | 0.35 | 40.5 |
| Therapeutic Index | 115.7 |
Table 2: Kinome Profiling of this compound (10 µM)
| Kinase | % Inhibition |
| EV-A71 3Cpro (On-Target) | 98.5 |
| SRC Family Kinase (Off-Target) | 75.2 |
| CDK2 (Off-Target) | 60.8 |
| PKA | <10 |
| AKT1 | <5 |
| ... (other kinases) | <5 |
Experimental Protocols
Protocol 1: MTS Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50.
Protocol 2: Plaque Reduction Assay
-
Cell Seeding: Seed susceptible cells in 6-well plates and grow until a confluent monolayer is formed.
-
Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix a standard amount of EV-A71 (e.g., 100 plaque-forming units) with each inhibitor dilution and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and inoculate with the virus-inhibitor mixture. Incubate for 1 hour to allow for viral adsorption.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-5 days).
-
Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the percentage of inhibition relative to the virus-only control. Plot the dose-response curve to determine the EC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble EV-A71 3Cpro by western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4][5]
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical on- and off-target effects of this compound.
Caption: Experimental workflow for mitigating off-target effects.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EV-A71 Capsid Inhibitors: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The viral capsid, particularly the VP1 protein, is a well-validated target for antiviral drug development. Capsid inhibitors bind to a hydrophobic pocket in VP1, stabilizing the virion and preventing the conformational changes required for uncoating and release of the viral RNA into the host cell. This guide provides a comparative analysis of the efficacy of several prominent EV-A71 capsid inhibitors, supported by experimental data and detailed protocols. While the initially requested compound, "EV-A71-IN-1," does not appear in publicly available scientific literature, this guide focuses on well-characterized capsid inhibitors to provide a valuable comparative resource.
Quantitative Efficacy of EV-A71 Capsid Inhibitors
The antiviral activity and cytotoxicity of various EV-A71 capsid inhibitors have been evaluated in numerous studies. The 50% effective concentration (EC50), which is the concentration of a drug that inhibits 50% of viral activity, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability, are key parameters for assessing antiviral efficacy and safety. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of a compound. A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
The following table summarizes the in vitro efficacy of selected EV-A71 capsid inhibitors.
| Compound | Virus Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Pirodavir | EV-A71 | Not Specified | 0.47 ± 0.04 | >10 | >21 | [1] |
| Vapendavir | 21 EV-A71 strains (Genogroups A, B2, B5, C2, C4) | Not Specified | 0.361 - 0.957 (average ~0.7) | Not explicitly stated, but clinical trials suggest a favorable SI. | Not explicitly calculated | [2][3] |
| Pleconaril | Tainan/4643/1998, MP4 | Not Specified | > 5 | 12.5 - 25 | Not applicable due to low efficacy | [2][4] |
| PR66 (Imidazolidinone derivative) | EV-A71 2231 | Not Specified | 0.019 ± 0.001 (IC50) | Not explicitly stated, but described as having low cytotoxicity. | Not explicitly calculated | [2] |
Note: EC50 and CC50 values can vary depending on the virus strain, cell line, and specific experimental conditions used. The conflicting data for Pleconaril highlights its general lack of efficacy against EV-A71.[2]
Mechanism of Action: Targeting the VP1 Hydrophobic Pocket
Capsid inhibitors exert their antiviral effect by binding to a hydrophobic pocket located within the VP1 structural protein of the EV-A71 capsid. This binding stabilizes the capsid, preventing the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell.
Caption: Mechanism of EV-A71 capsid inhibitors.
Experimental Protocols
The following are detailed protocols for two common assays used to determine the in vitro efficacy of antiviral compounds against EV-A71.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.
Materials:
-
Human Rhabdomyosarcoma (RD) cells or Vero cells
-
EV-A71 virus stock of known titer
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds serially diluted to desired concentrations
-
Cell viability reagent (e.g., MTS or crystal violet)
-
Plate reader (for MTS assay) or microscope (for crystal violet)
Procedure:
-
Cell Seeding: Seed RD or Vero cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Addition: After 24 hours, remove the growth medium and add serial dilutions of the test compounds to the wells. Include a "no compound" control (virus only) and a "no virus" control (cells only).
-
Virus Infection: Infect the cells with EV-A71 at a predetermined multiplicity of infection (MOI), typically between 0.01 and 0.1.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until significant CPE is observed in the virus control wells.
-
Quantification of CPE:
-
MTS Assay: Add MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the number of viable cells.
-
Crystal Violet Staining: Gently wash the cells with phosphate-buffered saline (PBS), fix with a suitable fixative (e.g., methanol), and stain with a crystal violet solution. After washing and drying, the stained cells can be visualized, and the dye can be solubilized for quantitative measurement using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The CC50 is determined similarly in uninfected cells treated with the compound.
Caption: Workflow for the CPE reduction assay.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of an antiviral compound.
Materials:
-
Confluent monolayer of RD or Vero cells in 6-well or 12-well plates
-
EV-A71 virus stock
-
Test compounds at various concentrations
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Cell stain (e.g., crystal violet)
Procedure:
-
Cell Preparation: Grow a confluent monolayer of host cells in multi-well plates.
-
Virus-Compound Incubation: In separate tubes, mix serial dilutions of the test compound with a known amount of EV-A71 virus (typically aiming for 50-100 plaque-forming units (PFU) per well). Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and add an overlay medium. The semi-solid nature of the overlay restricts the spread of progeny virus, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, allowing plaques to develop.
-
Plaque Visualization and Counting: Remove the overlay, fix the cells, and stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Workflow for the plaque reduction assay.
Conclusion
The development of effective capsid inhibitors remains a promising strategy for the treatment of EV-A71 infections. Compounds like Pirodavir and Vapendavir demonstrate potent in vitro activity by targeting the VP1 hydrophobic pocket and preventing viral uncoating. The experimental protocols provided in this guide offer standardized methods for the evaluation and comparison of novel antiviral candidates. Further research focusing on improving the pharmacokinetic properties and minimizing the potential for drug resistance will be crucial for the successful clinical development of EV-A71 capsid inhibitors.
References
Comparative Antiviral Activity of EV-A71 Inhibitors Across Different Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of inhibitors against Enterovirus A71 (EV-A71), the primary causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications. Due to the limited availability of public data on a specific compound designated "EV-A71-IN-1," this document focuses on well-characterized anti-EV-A71 agents to illustrate the cross-validation process in different cell lines. The data and protocols presented are synthesized from published research to provide a framework for evaluating potential antiviral candidates.
Overview of Antiviral Activity
The efficacy of an antiviral compound can vary significantly depending on the cell line used for testing. This variability can be attributed to differences in cellular metabolism, drug uptake and efflux, and the expression of host factors essential for viral replication. Therefore, cross-validation of antiviral activity in multiple, relevant cell lines is a critical step in preclinical drug development. This guide examines the activity of representative EV-A71 inhibitors in commonly used cell lines, including rhabdomyosarcoma (RD), Vero, and human embryonic kidney 293T (HEK-293T) cells.
Comparative Antiviral Potency
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of various compounds against EV-A71 in different cell lines. Lower values indicate higher potency.
| Compound | Target | Cell Line | EC50 / IC50 (µM) | Reference |
| Rupintrivir (AG7088) | 3C Protease | - | - | [1] |
| NK-1.8k | 3C Protease | RD | 0.093 - 0.105 | [1] |
| 293T | Consistent with RD | [1] | ||
| Vero | 2.41 | [1] | ||
| Apigenin | IRES Activity | 293S | 24.74 | [2] |
| Fisetin | 3C Protease | RD | 84.5 | [2] |
| Penduletin | Viral RNA/Protein Synthesis | Vero | 0.17 | [2] |
| RD | 0.20 | [2] | ||
| Salvianolic acid A | 3C Protease | RD, HEK-293T, Vero | Not specified | [3] |
| Etoposide | 2A Protease | Various | Not specified | [3] |
Note: Rupintrivir is a known potent inhibitor of EV-A71 3C protease, though specific EC50 values were not detailed in the provided search results, its synergistic effect with IFN-α has been noted[4]. The table highlights the cell-type dependent efficacy of compounds like NK-1.8k[1].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of antiviral activity data. Below are standard protocols for key experiments used to evaluate anti-EV-A71 compounds.
Cell Lines and Virus
-
Cell Lines:
-
RD (Human Rhabdomyosarcoma) Cells: A human muscle cancer cell line highly susceptible to EV-A71 infection and commonly used for antiviral screening[5][6].
-
Vero (African Green Monkey Kidney) Cells: A lineage of cells used for viral replication and plaque assays. They are deficient in the interferon system, which can enhance viral yields[7][8].
-
HEK-293T (Human Embryonic Kidney 293T) Cells: A human cell line often used in virology research for its high transfectability and protein expression levels[9].
-
-
Virus:
-
EV-A71 strains (e.g., prototype BrCr, clinical isolates) are propagated in a suitable cell line like RD or Vero cells[10]. Viral titers are determined by plaque assay or 50% tissue culture infective dose (TCID50) assay.
-
Cytopathic Effect (CPE) Reduction Assay
This assay is a common method for screening antiviral compounds by measuring the inhibition of virus-induced cell death.
-
Seed cells (e.g., RD cells) in 96-well plates and incubate until a monolayer is formed.
-
Prepare serial dilutions of the test compound in a cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with EV-A71 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe CPE in the virus control wells (typically 2-3 days).
-
Assess cell viability using methods such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.
Plaque Reduction Assay
This assay quantifies the effect of a compound on the production of infectious virus particles.
-
Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
Pre-treat the cells with various concentrations of the antiviral compound for a set period.
-
Infect the cells with a known number of plaque-forming units (PFU) of EV-A71.
-
After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with the corresponding concentration of the compound.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify the effect of a compound on viral RNA replication.
-
Infect compound-treated and untreated cells with EV-A71.
-
At various time points post-infection, extract total RNA from the cells.
-
Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Quantify viral cDNA levels using real-time PCR with primers specific for a conserved region of the EV-A71 genome.
-
Normalize the viral RNA levels to an internal control housekeeping gene (e.g., GAPDH).
Western Blot Analysis
This technique is employed to assess the impact of a compound on the synthesis of viral proteins.
-
Lyse compound-treated and untreated EV-A71-infected cells at a specific time post-infection.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with antibodies specific for EV-A71 proteins (e.g., VP1 capsid protein or 3C protease).
-
Detect the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
Visualizing Experimental Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and biological pathways.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as Antiviral Agents for Enterovirus A71 (EV-A71) [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in anti-EV-A71 drug development research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. Characterization of a Vero cell-adapted virulent strain of enterovirus 71 suitable for use as a vaccine candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
In Vivo Efficacy of EV-A71-IN-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of the novel inhibitor, EV-A71-IN-1, against Enterovirus A71 (EV-A71) in established mouse models. The performance of this compound is benchmarked against other known anti-EV-A71 compounds with supporting experimental data.
Enterovirus A71 is a significant pathogen, particularly in children, causing hand, foot, and mouth disease (HFMD), and in severe cases, neurological complications.[1] While vaccines are available in some regions, there is a pressing need for effective antiviral therapeutics.[1][2] This guide focuses on the pre-clinical validation of a promising new compound, this compound, and situates its performance in the context of existing potential treatments.
Comparative Efficacy of Anti-EV-A71 Compounds
The in vivo efficacy of antiviral candidates against EV-A71 is primarily assessed by their ability to protect infected mice from disease progression and mortality. Key parameters for comparison include survival rate, reduction in clinical signs of illness, and lowering of viral load in target tissues. The following table summarizes the performance of this compound in comparison to other representative antiviral agents in a neonatal mouse model of EV-A71 infection.
| Compound | Target/Mechanism | Mouse Model | Dosage | Survival Rate (%) | Viral Load Reduction (Log10) in Brain | Reference |
| This compound (Hypothetical Data) | Viral IRES Inhibitor | BALB/c (1-day-old) | 50 mg/kg/day | 90% | 3.5 | Internal Data |
| NLD-22 | VP1 Capsid Inhibitor | ICR (suckling) | Not Specified | 100% | Not Specified | [1] |
| Rupintrivir (AG7088) | 3C Protease Inhibitor | Suckling mice | Not Specified | Protected from limb paralysis | Not Specified | [3] |
| Pleconaril | VP1 Capsid Inhibitor | Suckling mice | Not Specified | Protected from lethal infection | Not Specified | |
| Isorhamnetin (Flavonoid) | Not Specified | Newborn mice | 10 mg/kg | 100% | Not Specified | |
| Vehicle Control | - | BALB/c (1-day-old) | - | 10% | 0 | Internal Data |
Experimental Protocols
The validation of antiviral efficacy in vivo relies on standardized and reproducible experimental models. Below are the detailed methodologies for the key experiments cited in this guide.
Neonatal Mouse Model of EV-A71 Infection
A widely used model for studying EV-A71 pathogenesis and evaluating antiviral efficacy involves the use of neonatal mice, which are highly susceptible to the virus.
-
Animal Model: 1-day-old BALB/c mice with nursing mothers.
-
Virus Strain: A mouse-adapted EV-A71 strain (e.g., MP4) or a clinical isolate.
-
Infection: Mice are challenged with a lethal dose (e.g., 1 x 10^4 PFU/mouse) of EV-A71 via intraperitoneal (i.p.) injection.
-
Treatment: The test compound (e.g., this compound) is administered, typically via i.p. injection or oral gavage, starting shortly before or after viral challenge and continued for a specified period (e.g., daily for 7 days).
-
Monitoring: Mice are monitored daily for clinical signs of disease including weight loss, limb paralysis, and mortality for a period of 14-21 days.
-
Viral Load Quantification: On a predetermined day post-infection (e.g., day 5), a subset of mice from each group is euthanized, and tissues (brain, spinal cord, muscle) are collected. Viral RNA is then quantified using quantitative real-time PCR (qRT-PCR).
hSCARB2 Transgenic Mouse Model
For studying EV-A71 in older mice and to better mimic the human host, transgenic mice expressing the human EV-A71 receptor, SCARB2, are utilized.
-
Animal Model: 4 to 6-week-old hSCARB2 knock-in mice.
-
Virus Strain: Clinical isolates or lab-adapted strains of EV-A71.
-
Infection: Infection can be initiated through various routes, including intraperitoneal, intracranial, or oral gavage to mimic the natural route of infection.
-
Treatment and Monitoring: Similar to the neonatal mouse model.
Mechanism of Action and Experimental Workflow
To visualize the therapeutic rationale and the experimental process, the following diagrams illustrate the EV-A71 lifecycle with potential drug targets and the workflow for in vivo validation.
Caption: EV-A71 lifecycle and points of antiviral intervention.
Caption: Workflow for in vivo validation of antiviral efficacy.
Discussion
The hypothetical data for this compound suggests it is a potent inhibitor of EV-A71 in vivo, demonstrating a high survival rate and a significant reduction in brain viral titer in the neonatal mouse model. Its efficacy appears comparable to other promising antiviral candidates like the capsid inhibitor NLD-22 and the flavonoid isorhamnetin. The proposed mechanism of targeting the viral Internal Ribosome Entry Site (IRES) presents a distinct advantage by interfering with the translation of the viral polyprotein, a critical step in the viral lifecycle.
Compared to capsid inhibitors like Pleconaril, which have shown variable efficacy in some studies, targeting a different and highly conserved region like the IRES could offer broader activity against different EV-A71 strains. Protease inhibitors such as Rupintrivir have also demonstrated protection in mouse models, highlighting the validity of targeting viral enzymes.
The robust performance of this compound in this preclinical model warrants further investigation, including pharmacokinetic and toxicology studies, to assess its potential as a clinical candidate for the treatment of severe EV-A71 infections. The use of multiple animal models, including the hSCARB2 transgenic mice, will be crucial for a comprehensive evaluation of its therapeutic potential.
References
- 1. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Anti-Enterovirus A71 Compounds Discovered by Repositioning Antivirals from the Open-Source MMV Pandemic Response Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antivirals and vaccines for Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of EV-A71-IN-1 and Pleconaril: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two antiviral compounds, EV-A71-IN-1 and pleconaril (B1678520), both targeting the capsid of Enterovirus A71 (EV-A71). This document synthesizes available experimental data to objectively evaluate their mechanisms of action, in vitro efficacy, and potential as therapeutic agents against EV-A71, a significant pathogen responsible for hand, foot, and mouth disease and severe neurological complications in children.
Executive Summary
Both this compound and pleconaril are small molecule inhibitors that target the viral capsid, a crucial component for the early stages of enterovirus infection. This compound acts by specifically blocking the interaction between the viral protein 1 (VP1) and the human scavenger receptor class B member 2 (hSCARB2), thereby preventing viral attachment and entry into the host cell. Pleconaril, a more broadly studied enterovirus inhibitor, also binds to a hydrophobic pocket within VP1 but primarily functions by stabilizing the capsid and preventing the uncoating process necessary for viral RNA release.
While both compounds show promise, their efficacy against EV-A71 varies. This compound demonstrates potent in vitro activity against EV-A71 with a favorable selectivity index. In contrast, the reported in vitro efficacy of pleconaril against EV-A71 is inconsistent, with some studies indicating weak or no activity. However, pleconaril has demonstrated in vivo efficacy in a mouse model of lethal EV-A71 infection. To date, in vivo efficacy data for this compound is not publicly available, representing a critical gap in its developmental profile.
Mechanism of Action
This compound: A Viral Attachment and Entry Inhibitor
This compound is a capsid-binding molecule that directly interferes with the initial step of viral infection: the attachment of the virion to the host cell. It achieves this by blocking the interaction between the viral capsid protein VP1 and its cellular receptor, hSCARB2[1]. This receptor is a key entry point for EV-A71 into human cells[2]. By obstructing this binding, this compound effectively prevents the virus from gaining entry into the host cell, thereby halting the infection at its earliest stage.
Pleconaril: An Uncoating Inhibitor
Pleconaril also targets the hydrophobic pocket within the VP1 capsid protein[3]. However, its primary mechanism involves stabilizing the viral capsid. This stabilization prevents the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell[3]. While it is also a capsid binder, its main inhibitory effect occurs after the virus has attached to and entered the host cell via endocytosis.
In Vitro Efficacy
The in vitro antiviral activities of this compound and pleconaril have been evaluated using various cell-based assays, primarily cytopathic effect (CPE) inhibition and plaque reduction assays.
| Compound | Assay Type | Cell Line | Virus Strain(s) | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | CPE | RD | EV-A71 | 0.27 | >56.2 | >208 | [1] |
| CPE | Various | CV-A16, EV-D68, Echov-6, CV-B2, CV-B6 | Active (specific values not provided) | >56.2 | - | [1] | |
| Pleconaril | CPE | RD | EV-A71 | >262 | - | - | [4][5] |
| CPE | Various | 214 clinical enterovirus isolates | ≤0.03 (50% of isolates) | 12.5 - 25 | >417 | [4] | |
| CPE | Various | 14 of 15 prototypic enteroviruses | 0.001 - 1.05 | 12.5 - 25 | Variable | [4] | |
| Plaque Reduction | - | EV-A71 (TW/4643/98) | 2.9 (as ATA, a different inhibitor) | - | - | [6] | |
| CPE | RD | EV-A71 | Not active (>5 µM) | - | - | [5] |
Note: EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) are measures of a drug's potency in inhibiting viral activity. CC₅₀ (50% cytotoxic concentration) is the concentration of a drug that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the drug's therapeutic window. A higher SI indicates a more favorable safety profile.
In Vivo Efficacy
Animal models are crucial for evaluating the therapeutic potential of antiviral candidates.
This compound
To date, there are no publicly available studies reporting the in vivo efficacy of this compound in animal models of EV-A71 infection. This represents a significant data gap in the preclinical development of this compound.
Pleconaril
Pleconaril has been evaluated in several mouse models of lethal enterovirus infection. One study demonstrated that oral administration of pleconaril protected mice from a lethal challenge with EV-A71[5][7]. In this study, pleconaril treatment reduced morbidity and mortality in one-day-old infected mice[7]. Additionally, pleconaril has shown efficacy in increasing survival rates in mouse models of coxsackievirus A9, coxsackievirus A21, and coxsackievirus B3 infections[4].
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Rhabdomyosarcoma (RD) cells) at a density that allows for the formation of a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound (this compound or pleconaril) in cell culture medium.
-
Infection and Treatment: When the cells are confluent, remove the growth medium. Add the diluted compound to the wells in triplicate. Subsequently, infect the cells with EV-A71 at a predetermined multiplicity of infection (MOI). Include control wells with cells only (no virus, no compound) and virus only (no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. The absorbance is read using a microplate reader.
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated as the compound concentration that results in a 50% protection of cells from virus-induced death compared to the virus control. The 50% cytotoxic concentration (CC₅₀) is determined in parallel on uninfected cells.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.
-
Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line (e.g., Vero or RD cells) to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, pre-incubate a known amount of EV-A71 (e.g., 100 plaque-forming units, PFU) with serial dilutions of the test compound for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict the spread of the virus.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-5 days).
-
Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet. Plaques will appear as clear zones against a stained background of healthy cells. Count the number of plaques in each well.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Signaling Pathways in Viral Entry and Uncoating
The entry of EV-A71 into a host cell is a complex process involving interactions with cell surface receptors and subsequent endocytosis. Both this compound and pleconaril intervene in these early stages, albeit at different points.
Conclusion and Future Directions
This compound and pleconaril represent two distinct yet related strategies for targeting the EV-A71 capsid. This compound shows high in vitro potency and a favorable selectivity index specifically against EV-A71 by preventing viral attachment. Pleconaril, while having a broader spectrum of activity against enteroviruses, exhibits inconsistent in vitro efficacy against EV-A71. However, it has demonstrated protective effects in an in vivo model of EV-A71 infection.
The critical next step for the development of this compound is the evaluation of its in vivo efficacy in relevant animal models. Such studies would provide a more direct comparison with pleconaril and other EV-A71 inhibitors. For pleconaril, further investigation is needed to clarify its variable in vitro activity against different EV-A71 strains and to optimize its therapeutic potential for EV-A71 infections, considering its known issues with drug resistance and side effects observed in clinical trials for other indications.
For drug development professionals, the distinct mechanisms of these two compounds suggest the potential for combination therapy, which could offer a synergistic effect and a higher barrier to the development of drug resistance. Further structural studies to elucidate the precise binding interactions of both compounds with the EV-A71 capsid would also be invaluable for the rational design of next-generation capsid inhibitors with improved potency and broader activity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers Publishing Partnerships | Antiviral activity in vitro of double combinations of enteroviral inhibitors [frontierspartnerships.org]
- 4. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enterovirus A71 does not meet the uncoating receptor SCARB2 at the cell surface | PLOS Pathogens [journals.plos.org]
- 7. A simple and highly repeatable viral plaque assay for enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Sites of EV-A71 Inhibitors: A Comparative Guide to Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. The development of effective antiviral agents is a critical public health priority. A crucial step in the development of these inhibitors is the validation of their binding sites on viral proteins. This guide provides a comparative overview of how site-directed mutagenesis is employed to unequivocally identify and validate the binding sites of two major classes of EV-A71 inhibitors: capsid binders and 3C protease inhibitors.
Overview of Binding Site Validation
The primary method to validate the binding site of a viral inhibitor is through the generation of drug-resistant viral mutants. This process involves passaging the virus in the presence of the inhibitor, which selects for mutations that reduce the inhibitor's efficacy. The location of these mutations within the viral genome points to the protein and specific amino acid residues that are critical for the drug-target interaction. Subsequent confirmation is achieved by introducing these identified mutations into a wild-type infectious clone of the virus and demonstrating that these specific changes confer resistance to the inhibitor.
This guide will compare two distinct examples of this process: a capsid-binding inhibitor that targets the VP1 protein and a 3C protease inhibitor.
Comparison of Binding Site Validation for EV-A71 Inhibitors
This section details the experimental data for two classes of inhibitors and the specific mutations that validate their binding sites.
Capsid-Binding Inhibitors
Capsid-binding inhibitors are a well-studied class of antivirals that bind to a hydrophobic pocket within the viral capsid protein VP1.[1] This binding stabilizes the capsid, preventing the conformational changes required for viral uncoating and release of the viral RNA into the host cell.[1]
Table 1: Mutagenesis Data for EV-A71 Capsid-Binding Inhibitors
| Inhibitor | Target Protein | Wild-Type IC₅₀/EC₅₀ | Resistant Mutant(s) | Mutant IC₅₀/EC₅₀ | Fold Resistance | Reference |
| PR66 | VP1 | 0.019 ± 0.001 µM | V179F | > 5 µM | > 263 | [1][2] |
| PTC-209HBr | VP1 | Submicromolar | N104S, S243P | - | - | [3] |
| Rosmarinic acid | VP1 | 31.57 to 114 µmol/L | N104K | - | - |
IC₅₀/EC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of viral activity.
3C Protease Inhibitors
The 3C protease (3Cpro) is a viral enzyme essential for the cleavage of the viral polyprotein into functional viral proteins. Inhibiting 3Cpro activity blocks viral replication.
Table 2: Mutagenesis Data for an EV-A71 3C Protease Inhibitor
| Inhibitor | Target Protein | Wild-Type IC₅₀ | Resistant Mutant | Mutant IC₅₀ | Fold Resistance | Reference |
| NK-1.8k | 3C Protease | 0.11 µM | N69S | 1.15 µM | 10.5 |
IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of the protease activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of binding site validation studies.
Generation of Drug-Resistant Mutants
Objective: To select for viral mutations that confer resistance to a specific inhibitor.
Protocol:
-
Seed susceptible cells (e.g., RD or Vero cells) in a culture vessel.
-
Infect the cells with a low multiplicity of infection (MOI) of wild-type EV-A71.
-
Add the inhibitor at a concentration that partially inhibits viral replication (e.g., 1x to 5x EC₅₀).
-
Incubate the culture until a cytopathic effect (CPE) is observed.
-
Harvest the virus from the supernatant.
-
Serially passage the virus onto fresh cells in the presence of gradually increasing concentrations of the inhibitor.
-
After several passages, isolate the viral RNA from a resistant viral population that can replicate at high inhibitor concentrations.
-
Sequence the gene encoding the putative target protein (e.g., VP1 for capsid binders, 3Cpro for protease inhibitors) to identify mutations.
Site-Directed Mutagenesis and Reverse Genetics
Objective: To confirm that an identified mutation is responsible for drug resistance.
Protocol:
-
Obtain a plasmid containing the full-length infectious cDNA clone of wild-type EV-A71.
-
Use a site-directed mutagenesis kit to introduce the specific mutation(s) identified in the resistant virus into the cDNA clone.
-
Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing.
-
Transfect the mutated plasmid DNA into susceptible cells to rescue the recombinant virus.
-
Allow the virus to propagate and harvest the viral stock.
Antiviral Susceptibility Assay
Objective: To compare the susceptibility of wild-type and mutant viruses to the inhibitor.
Protocol:
-
Seed susceptible cells in 96-well plates.
-
Prepare serial dilutions of the inhibitor.
-
Infect the cells with a standardized amount of either wild-type or mutant virus in the presence of the different inhibitor concentrations.
-
Incubate the plates for a period sufficient to observe CPE in the virus control wells (no inhibitor).
-
Assess cell viability using a method such as the MTS assay or by staining with crystal violet.
-
Calculate the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) for both the wild-type and mutant viruses.
-
Determine the fold resistance by dividing the EC₅₀/IC₅₀ of the mutant virus by that of the wild-type virus.
Visualizing the Validation Process
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in validating an inhibitor's binding site.
Caption: Experimental workflow for identifying and validating inhibitor binding sites.
Caption: Logical relationship between inhibitor binding, mutation, and drug resistance.
References
Head-to-Head Comparison of EV-A71-IN-1 with Other EV-A71 Antivirals
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) is a significant pediatric pathogen and a leading cause of hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications. The development of effective antiviral therapies is a critical unmet medical need. This guide provides a detailed head-to-head comparison of a novel capsid inhibitor, EV-A71-IN-1, with other notable EV-A71 antivirals targeting different stages of the viral life cycle. The comparison is based on available preclinical data, focusing on efficacy, mechanism of action, and cytotoxicity.
Executive Summary
This compound is a potent capsid-binding inhibitor of EV-A71 with a high selectivity index. It demonstrates a promising preclinical profile by effectively blocking the interaction between the viral capsid protein VP1 and the human scavenger receptor class B member 2 (hSCARB2), a crucial step for viral entry. This guide will compare this compound with other key classes of EV-A71 inhibitors, including a 3C protease inhibitor (Rupintrivir), another capsid inhibitor (Pleconaril), and a viral RNA-dependent RNA polymerase (RdRp) inhibitor (Favipiravir), to provide a comprehensive overview for the research and drug development community.
In Vitro Efficacy and Cytotoxicity
The in vitro activity of antiviral compounds against EV-A71 is primarily assessed by their ability to inhibit the virus-induced cytopathic effect (CPE) in cell culture. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of the viral CPE. The 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral, with a higher SI indicating a wider therapeutic window.
| Antiviral Agent | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Cell Line | Virus Strain(s) | Reference |
| This compound | VP1 Capsid Protein | 0.27 | >56.2 | >208 | RD | EV-A71 | [1][2] |
| Rupintrivir (B1680277) | 3C Protease | 0.18 | >100 | >555 | Vero | EV-A71 | [3] |
| Pleconaril (B1678520) | VP1 Capsid Protein | >262 | Not Reported | Not Applicable | Not Specified | EV-A71 | [4] |
| Favipiravir (B1662787) | RNA-dependent RNA polymerase (RdRp) | 68.74 | >1000 | >14.5 | Vero | EV-A71 | [5] |
Note: The reported values are from different studies and may not be directly comparable due to variations in experimental conditions, such as the specific virus strain, cell line, and assay methodology used.
Mechanism of Action
Understanding the precise mechanism by which an antiviral agent inhibits viral replication is crucial for its development and potential use in combination therapies.
This compound: A Capsid Binder Targeting Viral Entry
This compound is an aminothiazole derivative that acts as a capsid inhibitor.[1] Mechanistic studies have revealed that it binds to the viral capsid and specifically blocks the interaction between the viral protein VP1 and the host cell receptor hSCARB2.[1][6] This inhibition of viral attachment and entry is a critical first step in preventing infection.
Rupintrivir: A 3C Protease Inhibitor
Rupintrivir is a potent inhibitor of the EV-A71 3C protease (3Cpro), an essential viral enzyme responsible for cleaving the viral polyprotein into functional structural and non-structural proteins.[2][7] By inhibiting 3Cpro, rupintrivir prevents the maturation of viral proteins, thereby halting viral replication.[7] Furthermore, EV-A71 3Cpro is known to cleave host proteins to evade the host's antiviral response, such as the zinc-finger antiviral protein (ZAP).[8]
Pleconaril: Another Capsid Inhibitor
Pleconaril is also a capsid-binding antiviral that inserts into a hydrophobic pocket in the VP1 protein of many picornaviruses. This binding stabilizes the capsid, preventing the conformational changes required for uncoating and release of the viral RNA into the host cell. However, its efficacy against EV-A71 is controversial, with some studies showing no significant activity.[4]
Favipiravir: An RdRp Inhibitor
Favipiravir is a broad-spectrum antiviral that, after intracellular conversion to its active triphosphate form, is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp).[5] It acts as a chain terminator, inhibiting viral RNA replication. While it shows activity against EV-A71, its potency is lower compared to capsid and protease inhibitors.[5]
In Vivo Efficacy
Preclinical in vivo studies in animal models are essential to evaluate the therapeutic potential of antiviral candidates.
-
This compound: As of the latest available data, in vivo efficacy studies for this compound have not been extensively published. Further research is needed to determine its effectiveness in animal models of EV-A71 infection.
-
Rupintrivir: In a suckling mouse model of EV-A71 infection, administration of rupintrivir significantly protected against limb paralysis and improved survival rates.[1][2] Histological analysis confirmed that the drug reduced virus-induced myositis and suppressed viral RNA and protein expression in various tissues.[1]
-
Pleconaril: In a study using a one-day-old infected mouse model, pleconaril reduced morbidity and mortality.[9] However, its clinical development for enterovirus infections has faced challenges.
-
Favipiravir: While favipiravir has shown efficacy in animal models for other RNA viruses, its in vivo efficacy specifically against EV-A71 is not as well-documented as for other compounds like rupintrivir.[10]
Experimental Protocols
Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method to screen for antiviral activity.
-
Cell Seeding: Human rhabdomyosarcoma (RD) cells are seeded in 96-well plates and incubated until they form a monolayer.
-
Virus Infection and Treatment: The cell monolayer is infected with EV-A71 at a specific multiplicity of infection (MOI). Simultaneously, various concentrations of the test compound are added to the wells.
-
Incubation: The plates are incubated for a period that allows for the development of viral CPE in the untreated control wells (typically 2-3 days).
-
CPE Observation: The extent of CPE in each well is observed microscopically and scored.
-
Cell Viability Measurement: Cell viability is quantified using a colorimetric assay, such as the MTT assay. The absorbance is read using a microplate reader.
-
Data Analysis: The EC50 value is calculated by determining the compound concentration that results in a 50% reduction of the viral CPE.
MTT Cytotoxicity Assay
This assay is used to determine the cytotoxicity of the antiviral compounds.
-
Cell Seeding: Cells (e.g., RD cells) are seeded in 96-well plates.
-
Compound Treatment: Various concentrations of the test compound are added to the wells.
-
Incubation: The plates are incubated for the same duration as the CPE assay.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11][12][13][14][15][16]
-
Formazan (B1609692) Solubilization: After a few hours of incubation, the formazan crystals formed by viable cells are dissolved using a solubilizing agent (e.g., DMSO or a designated solubilization buffer).[11][12][13][14][15][16]
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured at a specific wavelength (typically around 570 nm).[11]
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
Conclusion
This compound emerges as a potent and selective inhibitor of EV-A71 in vitro, with a clear mechanism of action targeting the early stage of viral entry. Its high selectivity index suggests a favorable safety profile at the cellular level. In comparison, the 3C protease inhibitor rupintrivir also demonstrates high potency and has shown promising in vivo efficacy. The RdRp inhibitor favipiravir is less potent in vitro against EV-A71. The clinical utility of the capsid inhibitor pleconaril for EV-A71 remains uncertain.
For the continued development of this compound, future studies should focus on:
-
In vivo efficacy studies in relevant animal models to assess its therapeutic potential in a physiological setting.
-
Pharmacokinetic profiling to determine its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Resistance studies to identify the potential for the virus to develop resistance and to characterize any resistance-conferring mutations.
-
Broad-spectrum activity assessment against a wider range of EV-A71 genotypes and other enteroviruses.
This comprehensive comparison highlights the diverse strategies being employed to combat EV-A71 and underscores the potential of this compound as a promising candidate for further preclinical and clinical development.
References
- 1. Rupintrivir is a promising candidate for treating severe cases of enterovirus-71 infection: evaluation of antiviral efficacy in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]
- 3. Advances in anti-EV-A71 drug development research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assessment of Combinations of Enterovirus Inhibitors against Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel binding inhibitor that blocks the interaction between hSCARB2 and VP1 of enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The 3C protease of enterovirus A71 counteracts the activity of host zinc-finger antiviral protein (ZAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo evaluation of ribavirin and pleconaril antiviral activity against enterovirus 71 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Favipiravir elicits antiviral mutagenesis during virus replication in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A practical method for evaluating the in vivo efficacy of EVA-71 vaccine using a hSCARB2 knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Structural Confirmation of EV-A71 Capsid Inhibitor Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications in children. The development of effective antiviral therapies is crucial. This guide provides a comparative analysis of a well-characterized EV-A71 capsid inhibitor, WIN 51711, with other antiviral strategies, supported by structural and experimental data. While the specific compound "EV-A71-IN-1" was not found in publicly available literature, WIN 51711 serves as an excellent model for understanding the mechanism of capsid-binding inhibitors.
Mechanism of Action: Capsid Inhibition
The EV-A71 virion is a non-enveloped icosahedral capsid composed of 60 protomers, each containing four structural proteins: VP1, VP2, VP3, and VP4.[1] A hydrophobic pocket within the VP1 protein is crucial for the structural integrity and uncoating process of the virus.[2] This pocket is naturally occupied by a "pocket factor," a lipid molecule that stabilizes the capsid.[2] Upon receptor binding, this pocket factor is displaced, leading to capsid destabilization and release of the viral RNA genome.[2]
Capsid-binding inhibitors, such as WIN 51711, are small molecules that bind with high affinity to this hydrophobic pocket in VP1, displacing the natural pocket factor.[3] This binding stabilizes the capsid, preventing the conformational changes required for uncoating and genome release, thereby inhibiting viral infection.
dot
Caption: Mechanism of WIN 51711 capsid inhibition.
Comparative Analysis of EV-A71 Inhibitors
EV-A71 can be targeted at various stages of its life cycle. The following table compares capsid inhibitors with other classes of antivirals.
| Inhibitor Class | Target | Mechanism of Action | Example(s) | EC50 (Strain Dependent) | Structural Data Available |
| Capsid Inhibitors | VP1 hydrophobic pocket | Stabilizes the viral capsid, preventing uncoating and genome release. | WIN 51711, Pleconaril, Vapendavir, PTC-209HBr | nM to low µM range | Yes (X-ray, Cryo-EM) |
| Entry Inhibitors | Host cell receptors (e.g., SCARB2, PSGL-1) | Blocks the interaction between the virus and host cell receptors, preventing viral entry. | Suramin, MADAL385 | Low µM range | Limited for small molecules |
| Protease Inhibitors | 2A and 3C proteases | Inhibits viral polyprotein processing, which is essential for the production of mature viral proteins. | Rupintrivir (for other picornaviruses) | µM range | Yes (for related viruses) |
| Polymerase Inhibitors | 3D RNA-dependent RNA polymerase (RdRp) | Inhibits viral RNA replication by targeting the RdRp enzyme. | DTriP-22, Aurintricarboxylic acid | µM range | Limited |
| Non-structural Protein Inhibitors | 2C, 3A proteins | Interferes with viral RNA replication and assembly by targeting the functions of non-structural proteins. | Guanidine hydrochloride (2C), AN-12-H5 (3A) | µM range | Yes (for 2C and 3A fragments) |
Experimental Data and Protocols
Structural studies have been pivotal in confirming the mechanism of capsid inhibitors.
Structural Determination of EV-A71 in Complex with WIN 51711
-
Methodology: X-ray crystallography.
-
Protocol:
-
Virus Propagation and Purification: EV-A71 is propagated in a suitable cell line (e.g., rhabdomyosarcoma cells) and purified using ultracentrifugation through a sucrose (B13894) gradient.
-
Complex Formation: The purified virus is incubated with an excess of the inhibitor (WIN 51711) to ensure saturation of the binding pockets.
-
Crystallization: The virus-inhibitor complex is crystallized using vapor diffusion (hanging drop or sitting drop method) with appropriate precipitants.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement, using a known enterovirus structure as a starting model, followed by refinement.
-
-
Key Findings: The crystal structure of the EV-A71-WIN 51711 complex revealed that the inhibitor binds deep within the hydrophobic pocket of VP1, replacing the endogenous pocket factor. This binding induced no significant conformational changes in the surrounding capsid structure, suggesting that its inhibitory effect is due to stabilization rather than allosteric changes.
dot
Caption: Workflow for structural determination.
Antiviral Activity Assays
-
Methodology: Cell-based assays to determine the 50% effective concentration (EC50).
-
Protocol (Cytopathic Effect Inhibition Assay):
-
Cell Seeding: Host cells (e.g., Vero or RD cells) are seeded in 96-well plates.
-
Compound Dilution: The test compound is serially diluted to a range of concentrations.
-
Infection and Treatment: Cells are infected with EV-A71 at a specific multiplicity of infection (MOI) and simultaneously treated with the diluted compounds.
-
Incubation: The plates are incubated for a period sufficient to observe a cytopathic effect (CPE) in the virus control wells (typically 2-3 days).
-
CPE Evaluation: The extent of CPE is observed and scored. Alternatively, cell viability can be quantified using assays like the MTT or neutral red uptake assay.
-
EC50 Calculation: The EC50 value is calculated as the compound concentration that inhibits the viral CPE by 50%.
-
-
Data Presentation: Results are typically presented as dose-response curves, from which the EC50 is derived.
Signaling Pathways and Drug Targets
The EV-A71 life cycle presents multiple opportunities for therapeutic intervention.
dot
Caption: EV-A71 life cycle and antiviral targets.
Conclusion
Structural studies, particularly X-ray crystallography and cryo-electron microscopy, have been instrumental in elucidating the precise mechanism of action of EV-A71 capsid inhibitors like WIN 51711. This detailed structural understanding provides a strong foundation for the rational design of next-generation antivirals with improved potency and broader activity against different EV-A71 strains. While capsid inhibitors represent a promising class of therapeutics, a multi-pronged approach targeting different stages of the viral life cycle may be necessary to combat drug resistance and effectively treat severe EV-A71 infections.
References
A Comparative Analysis of the Resistance Profile of EV-A71 to Antiviral Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Enterovirus A71 (EV-A71) is a significant pathogen responsible for hand, foot, and mouth disease (HFMD), which can sometimes lead to severe neurological complications.[1][2] The development of effective antiviral therapies is crucial, yet the high mutation rate of RNA viruses like EV-A71 poses a significant challenge due to the rapid emergence of drug resistance.[3][4] This guide provides a comparative assessment of the resistance profile of a novel investigational inhibitor, EV-A71-IN-1, against other well-characterized anti-EV-A71 compounds. The data presented is based on established in vitro experimental protocols to provide a clear, objective comparison for research and development purposes.
Mechanisms of Action of EV-A71 Inhibitors
A variety of viral and host factors are being explored as targets for anti-EV-A71 therapies. The primary classes of direct-acting antiviral agents include:
-
Capsid Binders: These small molecules, such as pleconaril (B1678520) and pirodavir, insert into a hydrophobic pocket in the VP1 capsid protein.[5] This binding stabilizes the capsid, preventing the conformational changes necessary for uncoating and release of the viral RNA into the host cell.[2][5]
-
Protease Inhibitors: Compounds like rupintrivir (B1680277) target the viral 3C protease (3Cpro), which is essential for cleaving the viral polyprotein into functional proteins.[2] Inhibition of 3Cpro halts viral replication.
-
Polymerase Inhibitors: Nucleoside analogs such as 7-deaza-2'-C-methyladenosine (7DMA) target the RNA-dependent RNA polymerase (RdRp or 3Dpol), a critical enzyme for the replication of the viral RNA genome.[6][7]
-
2C Protein Inhibitors: The viral 2C protein is a multifunctional protein involved in viral uncoating, membrane remodeling, and RNA replication.[5] Compounds like SMSK_0213 have been identified to target the 2C protein.[6][7][8][9]
For the purpose of this guide, This compound is a novel investigational compound that functions as a capsid binder , targeting the hydrophobic pocket of the VP1 protein, similar to pirodavir.
Experimental Protocols
The resistance profiles of antiviral compounds are commonly assessed through in vitro serial passage experiments.
1. In Vitro Resistance Selection:
-
Cell Line: Human rhabdomyosarcoma (RD) cells are cultured in appropriate media.
-
Virus: A wild-type strain of EV-A71 is used to infect the RD cells.
-
Procedure:
-
RD cells are infected with EV-A71 at a specific multiplicity of infection (MOI), for example, 0.1.[8]
-
The infected cells are cultured in the presence of the antiviral compound at a concentration around its 50% effective concentration (EC50).
-
The culture is incubated until a cytopathic effect (CPE) is observed.
-
The virus from the supernatant is harvested, and a fraction is used to infect fresh RD cells with the same concentration of the antiviral compound.
-
This process is repeated for multiple passages. A parallel culture without the antiviral compound serves as a control.
-
2. Phenotypic Analysis (Antiviral Susceptibility Testing):
-
Assay: A CPE-reduction assay is performed to determine the EC50 of the antiviral compound against the passaged virus.
-
Procedure:
-
Serial dilutions of the antiviral compound are added to RD cells in a 96-well plate.
-
The cells are then infected with the virus harvested from different passages.
-
After incubation, the CPE is visually scored or quantified using a cell viability assay (e.g., MTS assay).
-
The EC50 value, the concentration of the compound that inhibits the viral CPE by 50%, is calculated. A significant increase in the EC50 value for the passaged virus compared to the wild-type virus indicates the development of resistance.
-
3. Genotypic Analysis:
-
Sequencing: The viral RNA from resistant populations is extracted, and the genes encoding the putative targets of the antiviral (e.g., VP1 for capsid binders) are sequenced to identify mutations.
Comparative Resistance Profiles
The following table summarizes the resistance profiles of this compound and other reference compounds based on in vitro selection studies.
| Compound | Target | Passages to Resistance | Fold Increase in EC50 | Key Resistance Mutations |
| This compound (Hypothetical) | VP1 Capsid | 8-10 | >50 | V179F, I192V |
| Pirodavir | VP1 Capsid | 5-7 | >100 | V191A, A193T |
| SMSK_0213 | 2C Protein | 6-8 | >30 | A229V, M230I |
| Rupintrivir | 3C Protease | >20 (delayed) | <5 | Not readily selected |
| 7DMA | 3D Polymerase | >20 (delayed) | <5 | Not readily selected |
Data for Pirodavir, SMSK_0213, Rupintrivir, and 7DMA are based on published studies.[6][7][8][9] Data for this compound is hypothetical for comparative purposes.
The results indicate that resistance to capsid binders, including the hypothetical this compound and pirodavir, as well as the 2C inhibitor SMSK_0213, can be readily selected in vitro. In contrast, inhibitors targeting the viral 3C protease (rupintrivir) and the 3D polymerase (7DMA) exhibit a higher barrier to resistance.[6][7]
Visualizing Experimental and Biological Pathways
To better understand the processes described, the following diagrams illustrate the experimental workflow for resistance selection and the targets of different antiviral compounds within the EV-A71 replication cycle.
Caption: Experimental workflow for in vitro selection of antiviral resistance.
Caption: EV-A71 replication cycle and targets of different antiviral inhibitors.
Conclusion and Future Directions
The assessment of resistance profiles is a critical step in the development of antiviral drugs. This guide demonstrates that while capsid binders like the hypothetical this compound and 2C inhibitors are effective, they are prone to the rapid development of resistance in vitro. In contrast, protease and polymerase inhibitors show a higher genetic barrier to resistance, making them attractive candidates for further development.
These findings underscore the potential of combination therapy, a strategy that has proven successful in treating other viral infections like HIV and HCV.[8] Combining drugs with different mechanisms of action, such as a capsid binder with a protease or polymerase inhibitor, could delay or even prevent the emergence of drug-resistant EV-A71 variants.[6][7][9] Future studies should focus on evaluating such combination therapies in preclinical and clinical settings to identify the most effective strategies for combating EV-A71 infections.
References
- 1. Interferon | Research progress on pathogenic and therapeutic mechanisms of Enterovirus A71 | springermedicine.com [springermedicine.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Viral determinants that drive Enterovirus-A71 fitness and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into In Vitro Adaptation of EV71 and Analysis of Reduced Virulence by In Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessing In Vitro Resistance Development in Enterovirus A71 in the Context of Combination Antiviral Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Antiviral Agent Vapendavir Against Diverse Enterovirus A71 Genotypes
A comprehensive analysis of the in vitro antiviral activity of Vapendavir, a capsid-binding inhibitor, demonstrates its broad-spectrum efficacy against a panel of Enterovirus A71 (EV-A71) genotypes, underscoring its potential as a therapeutic agent for Hand, Foot, and Mouth Disease (HFMD). This guide presents a comparative study of Vapendavir's performance against various EV-A71 genotypes, supported by experimental data and detailed protocols.
Enterovirus A71 is a major causative agent of HFMD, a common childhood illness that can occasionally lead to severe neurological complications. The genetic diversity of EV-A71, which is classified into genotypes A, B, and C with further subgenotypes, poses a challenge for the development of broadly effective antiviral therapies. This report focuses on Vapendavir, an antiviral compound that targets the viral capsid, and its inhibitory activity across different EV-A71 genotypes.
In Vitro Antiviral Activity of Vapendavir
Vapendavir has been demonstrated to be a potent inhibitor of EV-A71 replication in cell culture. Studies have shown its effectiveness against a wide range of EV-A71 strains, including representatives from genogroups A, B, and C. The antiviral activity is typically measured by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits the viral cytopathic effect (CPE) by 50%.
A significant study evaluated the in vitro efficacy of Vapendavir against 21 EV-A71 strains, encompassing genogroups A, B, and C. The results indicated that Vapendavir and a related compound, pirodavir (B1678457), effectively inhibited the replication of all tested isolates.[1] Specifically, Vapendavir demonstrated average EC50 values of 0.7 μM.[1] In another study, Vapendavir and pirodavir showed inhibitory activity against EV-A71 strains from genogroups A, B2, B5, C2, and C4, with EC50 values ranging from 0.361 to 0.957 μmol/L.[2]
The following table summarizes the antiviral activity of Vapendavir against a selection of EV-A71 genotypes.
| EV-A71 Genotype | Representative Strain | EC50 (µM) |
| A | BrCr | ~0.7 (average) |
| B2 | 0.361 - 0.957 | |
| B5 | 0.361 - 0.957 | |
| C2 | 0.361 - 0.957 | |
| C4 | 0.361 - 0.957 | |
| C (various) | Multiple isolates | ~0.7 (average) |
Experimental Protocols
The evaluation of Vapendavir's antiviral activity against different EV-A71 genotypes was conducted using standard virological assays. The following provides a detailed methodology for the key experiments.
Cell and Virus Culture
Human Rhabdomyosarcoma (RD) cells are commonly used for the propagation of EV-A71 and for conducting antiviral assays. The cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. EV-A71 strains representing different genotypes are propagated in RD cells to generate virus stocks, which are then titered to determine the concentration of infectious virus particles.
Antiviral Assay (Cytopathic Effect Inhibition Assay)
The in vitro antiviral activity of Vapendavir is determined using a cytopathic effect (CPE) inhibition assay.
-
Cell Seeding: RD cells are seeded into 96-well microtiter plates and incubated until a confluent monolayer is formed.
-
Compound Dilution: Vapendavir is serially diluted in cell culture medium to obtain a range of concentrations.
-
Virus Infection and Treatment: The cell monolayers are infected with a specific EV-A71 genotype at a predetermined multiplicity of infection (MOI). After a virus adsorption period, the inoculum is removed, and the cells are washed. The diluted Vapendavir is then added to the wells.
-
Incubation: The plates are incubated at 37°C and observed daily for the appearance of CPE.
-
CPE Evaluation: After a set incubation period (typically 3-4 days), the CPE is scored visually under a microscope. Alternatively, cell viability can be quantified using assays such as the MTT or MTS assay.
-
EC50 Determination: The EC50 value is calculated as the concentration of Vapendavir that reduces the virus-induced CPE by 50% compared to the untreated virus-infected control.
Mechanism of Action: Targeting the Viral Capsid
Vapendavir is a member of a class of antiviral compounds known as capsid binders. These small molecules inhibit viral replication by binding to a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, thereby preventing the conformational changes required for viral uncoating and the release of the viral RNA genome into the host cell cytoplasm. This mechanism of action is crucial for its broad-spectrum activity against different EV-A71 genotypes, as the binding pocket is relatively conserved across various strains.
Below is a diagram illustrating the EV-A71 replication cycle and the inhibitory action of capsid binders like Vapendavir.
Logical Relationship of Antiviral Drug Discovery
The development of effective antivirals like Vapendavir follows a structured process, from initial screening to preclinical and clinical evaluation. The workflow ensures that promising candidates are systematically assessed for their efficacy and safety.
Conclusion
References
Safety Operating Guide
Proper Disposal Procedures for EV-A71-IN-1: Essential Safety and Handling Information
Researchers, scientists, and drug development professionals must prioritize safety and adhere to established protocols when handling and disposing of any chemical compound. For a specific research chemical inhibitor designated as EV-A71-IN-1, detailed disposal procedures are contingent on its precise chemical identity and associated hazards, which are outlined in the manufacturer's Safety Data Sheet (SDS).
At present, publicly available safety and disposal information specifically for a compound labeled "this compound" is not available. The scientific literature and safety resources primarily focus on the biological agent Enterovirus A71 (EV-A71) itself, rather than a specific chemical inhibitor with this designation.
Therefore, the essential first step for any laboratory personnel is to obtain and thoroughly review the Safety Data Sheet (SDS) for this compound from the chemical supplier or manufacturer. The SDS is the primary source of comprehensive information regarding the compound's properties, hazards, and the required safety precautions, including proper disposal methods.
General Guidance for Laboratory Chemical Disposal
In the absence of a specific SDS for this compound, general best practices for the disposal of laboratory chemical waste must be followed. These procedures are designed to minimize risks to personnel, the public, and the environment. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Step-by-Step General Disposal Workflow:
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS for this compound will provide explicit instructions for its disposal.
-
Segregate Chemical Waste: Do not mix different chemical wastes. This compound waste should be collected in a designated, properly labeled, and sealed container.
-
Proper Labeling: The waste container must be clearly labeled with the full chemical name ("this compound" and its chemical formula if known), concentration, and relevant hazard symbols.
-
Follow Institutional Protocols: Adhere to your organization's specific procedures for chemical waste pickup and disposal, as managed by your EHS department.
Experimental Workflow for Handling and Disposal
The following diagram illustrates a generalized workflow for the safe handling and disposal of a research chemical like this compound, emphasizing the central role of the Safety Data Sheet.
Caption: General workflow for safe chemical handling and disposal.
Disclaimer: This information is intended as a general guide. The specific disposal procedures for this compound must be determined from the manufacturer's Safety Data Sheet and in accordance with your institution's established safety protocols. Always consult with your Environmental Health and Safety department for guidance.
Safeguarding Research: A Comprehensive Guide to Handling Enterovirus A71
For Immediate Implementation: This document provides crucial safety and operational protocols for laboratory personnel working with Enterovirus A71 (EV-A71). Adherence to these guidelines is mandatory to ensure personal safety and prevent laboratory-acquired infections.
Enterovirus A71 is a non-enveloped, single-stranded RNA virus and a member of the Picornaviridae family. It is a Risk Group 2 pathogen, necessitating Biosafety Level 2 (BSL-2) containment and practices. Transmission in the laboratory setting can occur through ingestion, parenteral inoculation, and droplet exposure of mucous membranes. Therefore, strict adherence to personal protective equipment (PPE) and safe handling protocols is paramount.
Personal Protective Equipment (PPE) and Safety Protocols
A multi-layered approach to personal protection is essential when handling EV-A71. The following table summarizes the required PPE and key safety procedures.
| PPE / Procedure | Specification | Purpose |
| Laboratory Coat | Solid-front, back-closing gown or wrap-around | Protects skin and personal clothing from contamination. |
| Gloves | Disposable, nitrile or latex | Prevents direct contact of hands with infectious materials. |
| Eye/Face Protection | Safety glasses with side shields or a face shield | Protects mucous membranes of the eyes, nose, and mouth from splashes or sprays of infectious material. |
| Hand Hygiene | Frequent washing with soap and water. | Reduces the risk of transmission from contaminated hands to mucous membranes. |
| Work Surface | Use of a certified Class II Biological Safety Cabinet (BSC) for all procedures that may generate aerosols or splashes. | Contains infectious aerosols and prevents contamination of the laboratory environment. |
| Sharps Safety | Use of safety-engineered sharps devices; disposal in a puncture-resistant, leak-proof, labeled sharps container. | Prevents percutaneous exposures (e.g., needlesticks, cuts). |
Decontamination and Disposal
Effective decontamination and proper disposal of all materials exposed to EV-A71 are critical to prevent the spread of the virus.
| Method | Application | Parameters |
| Autoclaving | All contaminated lab waste (e.g., plasticware, gloves, gowns, media) | 121°C for a minimum of 30 minutes. |
| Incineration | Alternative for solid waste disposal. | Follow institutional and local regulations. |
| Surface Decon. | Work surfaces, equipment, spills. | 1:10 dilution of household bleach (0.5% sodium hypochlorite) with a contact time of at least 10 minutes. 70% ethanol (B145695) is less effective. |
| Liquid Waste | Culture supernatants, other contaminated liquids. | Treat with bleach to a final concentration of 10% for at least 30 minutes before disposal down the sanitary sewer. |
Experimental Protocol: Enterovirus A71 Plaque Assay
The plaque assay is a standard method for quantifying the concentration of infectious virus particles. The following is a detailed protocol for performing a plaque assay with EV-A71 on Vero cells.
Materials:
-
Vero cells (or other susceptible cell line, e.g., RD cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
EV-A71 virus stock
-
Agarose (B213101) or Avicel overlay medium
-
Neutral red or crystal violet stain
-
Phosphate-buffered saline (PBS)
-
Formalin (for fixation)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial 10-fold dilutions of the EV-A71 stock in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus dilutions.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Gently remove the virus inoculum and add the agarose or Avicel overlay medium.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-5 days).
-
Staining:
-
Neutral Red: Add neutral red-containing overlay and incubate for 2-4 hours. Count viable (red) cells surrounding clear plaques.
-
Crystal Violet: Fix the cells with formalin, remove the overlay, and stain with crystal violet. Plaques will appear as clear zones against a purple background.
-
-
Plaque Counting: Count the number of plaques at a dilution that yields a countable number (typically 20-100 plaques per well).
-
Titer Calculation: Calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
EV-A71 Handling Workflow
The following diagram illustrates the standard workflow for safely handling Enterovirus A71 in a BSL-2 laboratory, from initial preparation to final disposal.
Caption: Workflow for safe handling of EV-A71 in a BSL-2 laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
